molecular formula C37H48N6O7Si B12371970 SiR-PEG4-azide

SiR-PEG4-azide

カタログ番号: B12371970
分子量: 716.9 g/mol
InChIキー: NOEFSNDDGTZNMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

SiR-PEG4-azide is a bifunctional reagent that integrates a silicon rhodamine (SiR) fluorophore with a bioorthogonal azide group via a PEG4 spacer. This compound is designed for advanced bioconjugation and imaging applications, emitting in the near-infrared (NIR) range with an absorption maximum of approximately 652 nm and an emission maximum of around 674 nm. This spectral profile is ideal for biological imaging as it minimizes interference from autofluorescence and allows for deeper tissue penetration. The incorporated PEG4 linker significantly enhances the molecule's aqueous solubility and improves its biocompatibility, which is crucial for working in physiological environments. The primary research value of this compound lies in its application for labeling biomolecules through click chemistry. The azide functional group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows researchers to specifically conjugate the fluorescent tag to alkyne-modified proteins, nucleic acids, or other molecules of interest. Consequently, this compound is widely used for developing fluorescent probes, in super-resolution microscopy, and for studying cellular processes by tracking biomolecules in real-time. The silicon rhodamine core is known for its high photostability, making it suitable for prolonged imaging sessions. For optimal stability, it is recommended to store this compound at -20°C, protected from light and moisture. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

特性

分子式

C37H48N6O7Si

分子量

716.9 g/mol

IUPAC名

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide

InChI

InChI=1S/C37H48N6O7Si/c1-42(2)27-8-11-30-33(24-27)51(5,6)34-25-28(43(3)4)9-12-31(34)37(30)32-23-26(7-10-29(32)36(45)50-37)35(44)39-13-15-46-17-19-48-21-22-49-20-18-47-16-14-40-41-38/h7-12,23-25H,13-22H2,1-6H3,(H,39,44)

InChIキー

NOEFSNDDGTZNMQ-UHFFFAOYSA-N

正規SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O3

製品の起源

United States

1. Foundational & Exploratory

Technical Guide: SiR-PEG4-Azide for Bioorthogonal Labeling & Super-Resolution Microscopy

[1]

Executive Summary

This compound is a far-red, fluorogenic probe that combines the photophysical superiority of Silicon Rhodamine (SiR) with the bioorthogonal reactivity of an azide group, separated by a hydrophilic polyethylene glycol (PEG4) spacer. It is primarily used to label alkyne-tagged biomolecules (DNA, nascent proteins, glycans) in both fixed and living systems.[1]

Unlike first-generation fluorophores, this compound enables Stimulated Emission Depletion (STED) nanoscopy due to its exceptional photostability and blinking kinetics.[1] The inclusion of the PEG4 linker significantly enhances water solubility and reduces non-specific aggregation, a common failure mode in hydrophobic dye labeling.

Key Technical Specifications
PropertyValueNotes
Fluorophore Silicon Rhodamine (SiR)Zwitterionic, cell-permeable
Excitation Max 652 nmCompatible with Cy5/DeepRed filters
Emission Max 674 nmFar-red window (low autofluorescence)
Extinction Coeff. ~100,000 M⁻¹cm⁻¹High brightness
Quantum Yield ~0.40Environment-dependent (Fluorogenic)
Linker PEG4 (16-atom spacer)Increases solubility, reduces steric hindrance
Reactive Group Azide (-N₃)Reacts with Alkynes (CuAAC) or Cyclooctynes (SPAAC)

Molecular Architecture & Mechanism[1]

The Fluorogenic Switch

SiR derivatives exist in an equilibrium between a non-fluorescent spiro-lactone form (closed) and a fluorescent zwitterionic form (open).[1]

  • In Solution (Polar/Water): The equilibrium shifts partially toward the non-fluorescent form, reducing background signal.

  • Upon Binding/Reaction: When the probe conjugates to a target (often in a more hydrophobic local environment), the equilibrium shifts toward the open, fluorescent zwitterion. This "fluorogenicity" eliminates the need for extensive washing steps.

The PEG4 Advantage

Standard SiR-azide probes often utilize a short alkyl chain (propyl).[1] While functional, these can suffer from aggregation in aqueous buffers, leading to background speckles in microscopy. The PEG4 spacer serves two critical functions:

  • Hydrophilicity: Solubilizes the hydrophobic SiR core, preventing aggregation.

  • Steric Access: Provides a ~14 Å flexible arm, allowing the azide to reach "buried" alkyne tags within protein pockets or crowded membrane environments.

Bioorthogonal Reactivity

This compound participates in two primary reaction types:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Reacts with terminal alkynes (e.g., EdU, Homopropargylglycine).[1] Requires Cu(I) catalysis.[1][2] Strictly for fixed cells due to copper toxicity.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Reacts with strained cyclooctynes (e.g., DBCO, BCN).[1] Catalyst-free.[1] Compatible with live-cell imaging.[1][3][4][5]

Experimental Workflows

Visualization: Metabolic Labeling Workflow

The following diagram illustrates the logical flow from metabolic incorporation to super-resolution imaging.

MetabolicLabelingcluster_0Step 1: Metabolic Incorporationcluster_1Step 2: Click Reactioncluster_2Step 3: ImagingMetaboliteAlkyne-Metabolite(EdU, HPG, ManNAl)CellLive Cells(Incubation 1-24h)Metabolite->CellUptakeFixationFixation & Permeabilization(If CuAAC)Cell->FixationFor EdU/HPGReagentThis compound+ Catalyst (Cu/Ascorbate)Cell->ReagentFor DBCO (Live)Fixation->ReagentReactionTriazole Formation(Covalent Bond)Reagent->ReactionSTEDSTED Nanoscopy(Ex 640nm / Depletion 775nm)Reaction->STED

Caption: Workflow for metabolic labeling using this compound. Note the bifurcation for Live (SPAAC) vs. Fixed (CuAAC) protocols.

Validated Protocols

Protocol A: Imaging Nascent DNA Synthesis (EdU-Labeling)

Target: Fixed Cells (CuAAC) Objective: Super-resolution imaging of replication forks.[1]

Reagents:

  • 10 mM EdU (5-Ethynyl-2'-deoxyuridine) in DMSO.

  • This compound (stock 1 mM in DMSO).[1]

  • CuSO₄ (100 mM).[1]

  • Sodium Ascorbate (freshly prepared 100 mM).[1]

  • THPTA Ligand (stabilizes Cu(I), prevents degradation).

Procedure:

  • Pulse: Incubate live cells with 10 µM EdU for 15–60 minutes.

  • Fix: Wash with PBS, fix with 4% Paraformaldehyde (15 min), then permeabilize with 0.5% Triton X-100 (10 min).

  • Click Cocktail Preparation: Mix in order:

    • PBS (860 µL)

    • CuSO₄ (20 µL) + THPTA (10 µL) -> Premix and let stand 1 min.

    • This compound (1–5 µM final concentration).[1]

    • Sodium Ascorbate (100 µL).[1]

  • Stain: Add cocktail to cells immediately.[1] Incubate 30 minutes at room temperature in the dark.

  • Wash: Wash 3x with PBS containing 0.1% Tween-20.

  • Image: Mount and image using Cy5 settings or 775 nm STED depletion line.

Protocol B: Live-Cell Protein Labeling (HaloTag-DBCO)

Target: Live Cells (SPAAC) Objective: Labeling intracellular proteins without toxicity.[1]

Reagents:

  • Cells expressing HaloTag-fusion protein.[1]

  • HaloTag-DBCO ligand.[1]

  • This compound .

Procedure:

  • Ligand Block: Treat cells with 10 µM HaloTag-DBCO for 15 minutes. This installs a strained alkyne on the protein.

  • Wash: Wash cells 3x with warm media to remove unbound DBCO ligand.[1]

  • Click Labeling: Add 1 µM this compound to the media.[1]

  • Incubate: Incubate for 30–60 minutes at 37°C.

  • Wash (Optional): Due to fluorogenicity, washing is optional but recommended for highest S/N ratio.[1]

  • Image: Live cell confocal or STED microscopy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Speckles) Dye aggregationEnsure SiR-PEG4 -azide is used, not the alkyl version. Sonicate stock solution.[1] Lower concentration to 500 nM.[1]
No Signal (CuAAC) Inactive Copper CatalystSodium Ascorbate oxidizes rapidly.[1] Always prepare fresh. Use THPTA to protect the dye from oxidation.
Cell Death (Live Protocol) Copper ToxicityEnsure you are using a Copper-Free (SPAAC) method (DBCO/BCN) for live cells.[1] Do not use CuSO₄ on live cells.[1]
Photobleaching High Laser PowerSiR is stable, but STED depletion lasers are intense. Use "Gated STED" to reduce depletion power requirements.[1]

References

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[1][3] Nature Chemistry, 5, 132–139. Link

  • Sletten, E. M., & Bertozzi, C. R. (2011). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition, 48(38), 6974–6998. Link[1]

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[1][5][6][7] Nature Chemical Biology, 1, 13–21. Link[1]

  • Spirochrome AG. "SiR-Azide Technical Datasheet." Spirochrome. Link

  • BroadPharm. "PEGylation and Click Chemistry Reagents."[1] BroadPharm Catalog. Link

Technical Guide: SiR-PEG4-Azide Photophysics & Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SiR-PEG4-azide represents a high-performance convergence of far-red fluorogenic chemistry and bioorthogonal reactivity. Unlike conventional far-red dyes (e.g., Cy5), Silicon Rhodamine (SiR) derivatives possess a unique spiro-cyclization mechanism that renders them fluorogenic—they are optically silent in aqueous solution until bound to a target or placed in a polar microenvironment.

This guide details the excitation/emission profiles of this compound, explains the thermodynamic equilibrium driving its "wash-free" capabilities, and provides a validated workflow for click-chemistry labeling in live-cell super-resolution (STED) microscopy.

Photophysical Specifications

The optical dominance of this compound lies in its deep-red spectral window, minimizing phototoxicity and autofluorescence, while its high extinction coefficient supports low-abundance target detection.

Spectral Data Summary
ParameterValueNotes
Excitation Max (

)
652 nm Optimal excitation with 633 nm or 640 nm lasers.
Emission Max (

)
674 nm Detection window: 660–720 nm.
Extinction Coefficient (

)
~100,000 M⁻¹cm⁻¹ Measured in PBS/SDS or Methanol (Open form).
Quantum Yield (

)
0.39 – 0.41 Environmentally dependent (Higher in polar/bound states).
Fluorogenicity >100-fold Ratio of fluorescence (Bound : Free).
STED Depletion 775 nm Ideal depletion wavelength for super-resolution.

Critical Insight: The PEG4 linker increases water solubility, preventing the hydrophobic aggregation often seen with bare SiR dyes, while the Azide moiety enables bioorthogonal conjugation to Alkyne-tagged biomolecules (e.g., EdU, homopropargylglycine).

Mechanism of Action: The Spirolactone Equilibrium

To use this compound effectively, one must understand its solvatochromic behavior. The dye exists in a dynamic equilibrium between two states:

  • Spirolactone (OFF): A colorless, non-fluorescent, hydrophobic closed-ring structure. This is the predominant form in standard aqueous buffers, allowing the dye to permeate cell membranes passively.

  • Zwitterion (ON): A highly fluorescent, colored, open-ring structure. This state is stabilized by binding to polar protein surfaces or DNA grooves.

This equilibrium is the basis for "Wash-Free" Imaging . Unbound dye remains largely in the OFF state, reducing background noise, while bound dye switches ON.

SiR_Mechanism Spiro Spirolactone Form (Hydrophobic / OFF) Zwitter Zwitterion Form (Polar / ON) Spiro->Zwitter Polar Environment / Binding Zwitter->Spiro Aqueous Solution Fluor Fluorescence Emission (674 nm) Zwitter->Fluor Excitation @ 652nm Target Biomolecular Target (e.g., Alkyne-tagged Protein) Target->Zwitter Stabilizes

Figure 1: The fluorogenic switch mechanism of Silicon Rhodamine.[1] The equilibrium shifts toward the fluorescent zwitterion upon specific binding, minimizing background signal.

Experimental Workflow: Bioorthogonal Labeling

This protocol describes the labeling of intracellular targets (e.g., nascent DNA via EdU or glycans via metabolic labeling) using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents Required[2][3][4][5][6]
  • This compound Stock: 1 mM in DMSO (Store at -20°C).

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.5.

  • Catalyst: CuSO₄ (2 mM) pre-mixed with THPTA ligand (10 mM) to protect biomolecules from oxidation.

  • Reducing Agent: Sodium Ascorbate (100 mM, Freshly prepared).[2]

Step-by-Step Protocol
  • Metabolic Labeling: Incubate cells with the alkyne-tagged precursor (e.g., 10 µM EdU) for the desired duration (1–24 hours).

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes. Wash 3x with PBS.

  • Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 10 minutes. Wash 3x with PBS.

  • Click Reaction Cocktail Preparation:

    • Order of addition is critical to prevent precipitation.

    • PBS: Remaining volume

    • This compound: Final conc. 2–5 µM

    • CuSO₄/THPTA premix: Final conc. 100 µM Cu / 500 µM THPTA

    • Sodium Ascorbate: Final conc. 5 mM (Add last to initiate).

  • Staining: Add the reaction cocktail to cells. Incubate for 30–60 minutes at room temperature in the dark.

  • Washing: Wash 3x with PBS containing 0.1% Tween-20.

    • Note: While SiR is fluorogenic, removing copper reagents is essential for cell health and preventing quenching.

  • Imaging: Proceed to confocal or STED imaging.

Workflow Step1 1. Metabolic Labeling (Incubate with Alkyne-Tag) Step2 2. Fixation & Permeabilization (PFA + Triton X-100) Step1->Step2 Step3 3. Click Reaction (this compound + Cu/THPTA) Step2->Step3 Step4 4. Wash Step (Remove Catalyst) Step3->Step4 Step5 5. STED/Confocal Imaging (Ex: 652nm / Em: 674nm) Step4->Step5

Figure 2: Sequential workflow for bioorthogonal labeling using this compound.

Imaging Configuration & QC

Confocal Settings
  • Laser: 633 nm Helium-Neon or 640 nm Diode laser.

  • Filter: 650–700 nm bandpass. Avoid collecting above 720 nm to reduce thermal noise in some detectors.

STED Settings (Super-Resolution)

SiR is a "gold standard" for STED due to its photostability.

  • Excitation: 640 nm.

  • Depletion Laser: 775 nm (Pulsed).

  • Gating: Time-gated detection (Tg > 1.5 ns) is recommended to remove background autofluorescence and scattered depletion light.

Quality Control (Self-Validation)

To verify that the signal is specific (click-reaction) and not non-specific hydrophobic sticking of the SiR dye:

  • Negative Control: Perform the full protocol on cells not treated with the metabolic alkyne precursor. Signal should be <5% of the experimental sample.

  • Competition Control: Pre-incubate the fixed cells with "cold" (non-fluorescent) azide (e.g., Sodium Azide) before adding this compound. This blocks the alkyne sites.

References

  • Lukinavičius, G. et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.[3] Nature Chemistry, 5, 132–139.

  • Lukinavičius, G. et al. (2014).[1] Fluorogenic probes for live-cell imaging of the cytoskeleton.[1][4][3] Nature Methods, 11, 731–733.

  • D'Este, E. et al. (2015). STED nanoscopy reveals the ubiquity of subcortical cytoskeleton periodicity in living neurons. Cell Reports, 10(8), 1246-1251.

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A Senior Application Scientist's Guide to SiR-PEG4-azide: Revolutionizing Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of Silicon-Rhodamine-PEG4-azide (SiR-PEG4-azide), a state-of-the-art fluorescent probe. We will dissect its molecular architecture to explain the causality behind its exceptional performance in live-cell imaging and provide field-proven protocols for its successful application. This document is intended for researchers, scientists, and drug development professionals seeking to overcome the limitations of conventional imaging techniques and achieve superior clarity and biological relevance in their experiments.

The Challenge: Capturing Life Without Compromise

Live-cell imaging is a cornerstone of modern biology, offering a window into the dynamic processes that govern cellular function. However, the very act of observation can be disruptive. Traditional fluorescent probes, including many fluorescent proteins and organic dyes, often present a trade-off between signal strength and cell health. Key challenges include:

  • Phototoxicity: High-energy light (blue-green spectrum) used to excite many fluorophores can generate reactive oxygen species (ROS), damaging cellular components and inducing apoptosis, thus compromising the integrity of the experiment.

  • Autofluorescence: Cells contain endogenous molecules (e.g., NADH, flavins) that fluoresce in the green-yellow spectrum, creating a "haze" of background noise that can obscure the signal from the probe.

  • Poor Signal-to-Noise Ratio: Non-specific binding of probes or inherent fluorescence of unbound probes requires extensive washing steps. These steps are not only harsh on live cells but often fail to remove all background signals, leading to low-contrast images.

  • Limited Permeability: The cell membrane is a formidable barrier, and many probes require aggressive permeabilization techniques that are incompatible with living specimens.

To truly observe biology in its unperturbed state, a probe must be bright, specific, non-toxic, and operate in a spectral window that is gentle on the cell. This compound is engineered from the ground up to meet these demanding criteria.

Deconstructing the this compound Molecule: A Trifecta of Innovation

The power of this compound lies in the synergistic function of its three core components: the Silicon-Rhodamine (SiR) fluorophore, the polyethylene glycol (PEG) linker, and the bioorthogonal azide group.

The SiR Core: Far-Red, Fluorogenic, and Photostable

The foundation of the probe is the silicon-rhodamine (SiR) scaffold, a class of dyes with outstanding optical properties.[1][2]

  • Far-Red/Near-Infrared (NIR) Optics: SiR dyes are excited by far-red light (typically ~640-660 nm) and emit in the near-infrared spectrum (~660-680 nm).[1][3] This is fundamentally advantageous for live-cell imaging because longer wavelength photons are less energetic, significantly reducing phototoxicity and stress on the cell.[4][5] Furthermore, cellular autofluorescence is minimal in this region of the spectrum, leading to exceptionally clean images with dark backgrounds.[3]

  • Fluorogenicity via Spirolactonization: The most critical feature of the SiR core is its fluorogenic nature. SiR dyes exist in a dynamic equilibrium between two states: a non-fluorescent, charge-neutral spirolactone (OFF) form and a fluorescent, zwitterionic open (ON) form.[4] In aqueous environments like cell culture media, the equilibrium heavily favors the non-fluorescent OFF state. This closed form is also more hydrophobic, granting it excellent cell permeability.[3][4] Upon binding to its intended target, the local environment shifts the equilibrium to the fluorescent ON state, causing a massive increase in fluorescence. This intrinsic "switching" mechanism ensures that only the targeted molecules light up, generating a very high signal-to-noise ratio without the need for wash steps.[4]

  • Exceptional Brightness and Photostability: Compared to many conventional dyes and fluorescent proteins, SiR derivatives exhibit high brightness and superior resistance to photobleaching.[2][3][6] This allows for prolonged time-lapse imaging and the application of demanding super-resolution techniques without significant signal degradation.

The PEG4 Linker: Ensuring Solubility and Specificity

Connecting the SiR core to the reactive azide group is a tetra-ethylene glycol linker (PEG4). While seemingly a simple spacer, its role is critical for probe performance.

  • Enhanced Aqueous Solubility: The hydrophilic PEG4 linker improves the overall water solubility of the probe, preventing aggregation in aqueous buffers and ensuring efficient delivery to cells.[7][8]

  • Reduced Non-Specific Binding: PEG linkers are well-known for their ability to reduce non-specific adsorption to proteins and other cellular surfaces.[7][9] This further contributes to a low background signal and ensures that fluorescence originates from the intended target.

  • Minimized Steric Hindrance: The PEG4 chain, approximately 14 Å (1.4 nm) in length, acts as a flexible spacer, ensuring that the bulky SiR dye does not interfere with the ability of the azide group to react with its target.[10] This spatial separation optimizes the efficiency of the labeling reaction.[7][11]

The Azide Handle: The Power of Click Chemistry

The terminal azide group (–N₃) is the probe's key to versatility. It is a bioorthogonal chemical handle, meaning it is stable and non-reactive with native biological molecules but reacts with high efficiency and specificity with a partner group—an alkyne.[12][13]

This azide-alkyne reaction, a cornerstone of "Click Chemistry," allows researchers to attach this compound to virtually any biomolecule of interest that has been pre-labeled with an alkyne.[14][15] The reaction is highly specific and can be catalyzed under biocompatible conditions, making it perfect for use in living systems.[15][16] This modularity frees the researcher from relying on a limited set of pre-conjugated probes and opens the door to labeling a vast array of targets, from proteins and nucleic acids to glycans and lipids.[15][17]

Mechanism of Action: A Self-Validating System for Precision Labeling

Labeling a target in a live cell with this compound is a two-step process that builds in specificity at each stage.

Step 1: Target Modification: First, the cellular target of interest is metabolically or genetically engineered to incorporate an alkyne group. For example, an amino acid analogue like L-Azidohomoalanine (AHA) can be replaced with an alkyne-bearing version, or genetic code expansion can be used to site-specifically introduce an alkyne-containing unnatural amino acid into a protein.[18]

Step 2: Bioorthogonal Ligation: Second, the cell-permeable this compound is added to the culture medium. It diffuses across the cell membrane in its dark, non-fluorescent state. Only when it encounters an alkyne-modified target does the highly efficient click reaction occur, covalently attaching the probe. This binding event stabilizes the fluorescent "ON" state of the SiR dye, leading to a localized and intense fluorescent signal. Unreacted probes remain in the "OFF" state and do not contribute to background fluorescence.

Diagram: this compound Labeling Workflow

G cluster_0 Step 1: Target Modification cluster_1 Step 2: Bioorthogonal Ligation & Imaging Alkyne Alkyne-Modified Substrate (e.g., Amino Acid, Sugar) Cell Live Cell Alkyne->Cell Metabolic Incorporation Target Target Protein with Incorporated Alkyne Cell->Target Protein Synthesis LabeledTarget Labeled Target (Fluorescent) ('ON' State) SiRAzide_off This compound (Dark) (Cell Permeable 'OFF' State) SiRAzide_off->LabeledTarget Click Chemistry (Azide-Alkyne Reaction) Microscope Microscopy (Far-Red Excitation) LabeledTarget->Microscope Imaging G cluster_0 Conventional Dye cluster_1 This compound a High Background (Unbound Dye is Fluorescent) b Phototoxicity (Blue/Green Excitation) c Autofluorescence (Overlaps with Emission) Result1 Low-Contrast Image c->Result1 Leads to d High Signal-to-Noise (Fluorogenic 'OFF' to 'ON' Switch) e Low Phototoxicity (Far-Red Excitation) f Minimal Autofluorescence (Clean Spectral Window) Result2 High-Contrast, High-Fidelity Image f->Result2 Enables

Caption: SiR probes overcome key limitations of conventional dyes.

Conclusion: A New Standard for High-Fidelity Imaging

This compound is more than just another fluorescent probe; it is an intelligently designed molecular tool that directly addresses the core challenges of live-cell imaging. Its unique combination of far-red, fluorogenic SiR optics, a performance-enhancing PEG4 linker, and the versatility of an azide click handle provides an unparalleled solution for researchers. By minimizing phototoxicity and maximizing the signal-to-noise ratio, it enables the acquisition of high-contrast, high-fidelity images over extended periods. This empowers scientists to study cellular dynamics with greater precision and confidence, pushing the boundaries of discovery in basic research and therapeutic development.

References

  • Lukinavičius, G., et al. (2014). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. Nature Chemistry, 5, 132–139. Available at: [Link]

  • Soh, N. (2024). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Analytical Sciences. Available at: [Link]

  • Grimm, J. B., et al. (2016). Synthesis of a Far-Red Photoactivatable Silicon-Containing Rhodamine for Super-Resolution Microscopy. Angewandte Chemie International Edition, 55(5), 1723–1727. Available at: [Link]

  • Jena Bioscience GmbH. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]

  • Lang, K., & Chin, J. W. (2014). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 9(1), 229-243. Available at: [Link]

  • Hirano, M., et al. (2025). Quantitative comparison of fluorescent proteins using protein nanocages in live cells. Journal of Cell Science. Available at: [Link]

  • Chen, Y., et al. (2022). A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry. STAR Protocols, 3(4), 101741. Available at: [Link]

  • Kang, S., et al. (2019). Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. Molecular Imaging and Biology, 21(5), 866-874. Available at: [Link]

  • Wang, Q., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Current Protocols in Chemical Biology, 2(4), 205-215. Available at: [Link]

  • Liu, T., et al. (2024). Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging. International Journal of Molecular Sciences, 25(15), 8089. Available at: [Link]

  • Wang, Y., et al. (2025). Silicon Rhodamine-Based Fluorescence Lifetime Probe for Dynamics Mapping Lysosomal Oxidative Stress. Chemical & Biomedical Imaging. Available at: [Link]

  • Laine, R. F., et al. (2019). Technological advances in super-resolution microscopy to study cellular processes. The FEBS Journal, 286(16), 3147-3166. Available at: [Link]

  • Chen, Y. C., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysical Reviews, 13(4), 517-531. Available at: [Link]

  • Zhou, J., Yu, G., & Huang, F. (2016). AIE opens new applications in super-resolution imaging. Journal of Materials Chemistry B, 4(46), 7761-7765. Available at: [Link]

  • Quantic Bio. (n.d.). Instructions for the use of Azido-(PEG)n-NHS. Retrieved from [Link]

  • Chardon, F., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. Sensors, 21(20), 6826. Available at: [Link]

  • Chu, J., et al. (2025). Bright and photostable yellow fluorescent proteins for extended imaging. Nature Methods. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Click Chemistry. Retrieved from [Link]

  • Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved from [Link]

  • Hanna, M., & McCoy, J. P. (2016). CellTrace™ Far Red & CellTracker™ Deep Red—long term live cell tracking for flow cytometry and fluorescence microscopy. Cytometry Part A, 89(3), 225-227. Available at: [Link]

  • Spirochrome. (n.d.). Technology. Retrieved from [Link]

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

  • Zhang, M., et al. (2022). Click-free imaging of carbohydrate trafficking in live cells using an azido photothermal probe. Science Advances, 8(30), eabn6773. Available at: [Link]

  • Zhou, J., Yu, G., & Huang, F. (2016). AIE opens new applications in super-resolution imaging. Journal of Materials Chemistry B, 4(46), 7761-7765. Available at: [Link]

  • Bhongale, A., et al. (2023). AIE active cyanostilbenes for live-cell imaging of lipid droplets. New Journal of Chemistry, 47(35), 16531-16539. Available at: [Link]

  • Chen, B., et al. (2021). Rhodamine Fluorophores for STED Super‐Resolution Biological Imaging. Chemistry–An Asian Journal, 16(14), 1795-1807. Available at: [Link]

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An In-depth Technical Guide to the Mechanism of Fluorogenic Silicon Rhodamine Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms governing the functionality of fluorogenic silicon rhodamine (SiR) probes. We will delve into the chemical principles, design strategies, and practical applications that make SiR probes indispensable tools for advanced live-cell imaging.

Introduction: The Need for Smarter Fluorophores in Live-Cell Imaging

Fluorescent probes are molecules that absorb light at one wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence[1]. They are fundamental to modern biological research, enabling the visualization of subcellular structures and dynamic processes in real-time[2]. For live-cell imaging, ideal probes must be cell-permeable, highly specific, bright, photostable, and exhibit low cytotoxicity. Furthermore, probes that emit light in the far-red or near-infrared (NIR) spectrum (650–900 nm) are particularly advantageous for their deep tissue penetration and minimal overlap with cellular autofluorescence[3].

Silicon rhodamine (SiR) probes have emerged as a premier class of fluorophores that meet these demanding criteria. Their exceptional photophysical properties, including high brightness and photostability, combined with a unique fluorogenic mechanism, have established them as the scaffold of choice for developing advanced imaging agents[4][5]. This guide will elucidate the core principle behind their fluorogenicity: intramolecular spirocyclization.

The Silicon Rhodamine Scaffold: A Structural Innovation

The remarkable properties of SiR dyes stem from a key structural modification to the traditional rhodamine core. In SiR, the bridging oxygen atom of the xanthene ring is replaced with a dimethylsilyl group[4]. This substitution is pivotal, as it lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a red-shift of both absorption and fluorescence wavelengths into the far-red spectrum[3].

This foundational design offers several advantages:

  • Far-Red/NIR Emission: Minimizes phototoxicity and cellular autofluorescence, enabling clearer imaging in complex biological samples[3].

  • High Brightness and Photostability: SiR dyes exhibit excellent quantum yields and resistance to photobleaching, making them suitable for long-term imaging and demanding techniques like super-resolution microscopy[5][6].

  • Tunability: The silicon atom provides a novel site for chemical modification, allowing for the fine-tuning of the dye's photophysical properties and the attachment of various targeting ligands[3][4].

The Core Fluorogenic Mechanism: A Tale of Two States

The "smart" behavior of SiR probes is governed by a chemical equilibrium between two distinct states: a non-fluorescent "off" state and a highly fluorescent "on" state. This switching mechanism is based on intramolecular spirocyclization, a ground-state equilibrium between a colorless spirolactone and a colored, fluorescent zwitterion[7][8].

  • The "Off" State (Spirocyclic Form): In aqueous environments like the extracellular medium or the cytoplasm, SiR probes predominantly exist in a neutral, non-polar, and cell-permeable spirolactone form. In this closed configuration, the π-conjugation of the fluorophore is disrupted, rendering the molecule colorless and non-fluorescent[4][7]. This is the "stealth mode" that allows the probe to enter cells with minimal background signal.

  • The "On" State (Zwitterionic Form): The equilibrium can be shifted towards the open, zwitterionic form. This form is charged, highly colored, and brightly fluorescent due to its fully conjugated π-system. The transition to this "on" state is the key to the probe's fluorogenic response[4][8].

The genius of SiR probe design lies in coupling this equilibrium to a specific molecular recognition event.

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Prepare 1 mM SiR Probe Stock in DMSO C Dilute Probe to Working Concentration in Medium A->C B Culture Cells on Imaging Dish D Incubate Cells with Probe (37°C, 30-60 min) B->D C->D E Transfer Dish to Microscope (No Wash Required) D->E F Acquire Images with Appropriate Settings (e.g., 640 nm Ex, >665 nm Em) E->F

Caption: A generalized experimental workflow for live-cell imaging with SiR probes.

Advanced Applications in Modern Microscopy

The exceptional characteristics of SiR probes have made them instrumental in pushing the boundaries of biological imaging.

  • Super-Resolution Microscopy: The high photon output and photostability of SiR probes are ideal for techniques like Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM).[9][10] These methods have utilized SiR probes to visualize subcellular structures, such as the ninefold symmetry of the centrosome, with unprecedented detail in living cells.[9][11]

  • Multicolor Live-Cell Imaging: The development of SiR derivatives with shifted spectra, such as SiR700 (excitation ~690 nm), allows for two-color super-resolution imaging in combination with standard SiR probes, expanding the palette for observing multiple dynamic processes simultaneously.[12][13]

Conclusion

The fluorogenic mechanism of silicon rhodamine probes, rooted in the elegant principle of spirocyclization, represents a pinnacle of rational fluorophore design. By existing in a dynamic equilibrium between a dark, cell-permeable state and a bright, target-bound state, SiR probes provide an unparalleled solution for high-contrast, no-wash imaging in living cells. Their robust photophysics and chemical versatility will continue to drive innovation in cell biology, drug discovery, and advanced microscopy, enabling researchers to visualize the intricate machinery of life with ever-increasing clarity.

References

  • Molecular design strategy of fluorogenic probes based on quantum chemical prediction of intramolecular spirocyclization. National Center for Biotechnology Information.[Link]

  • Fluorogenic probes for live-cell imaging of the cytoskeleton. MPG.PuRe.[Link]

  • Silicon functionalization expands the repertoire of Si-rhodamine fluorescent probes. National Center for Biotechnology Information.[Link]

  • Silicon Rhodamine-Based Fluorescence Lifetime Probe for Dynamics Mapping Lysosomal Oxidative Stress. ACS Publications.[Link]

  • Technology - Spirochrome. Spirochrome.[Link]

  • The Fluorescence Mechanism: Understanding Fluorescent assays in Biological Research. Boster Bio.[Link]

  • Fluorogenic Probes for Multicolor Imaging in Living Cells. ACS Publications.[Link]

  • Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Royal Society of Chemistry.[Link]

  • Modular Synthetic Approach to Silicon-Rhodamine Homologues and Analogues via Bis-aryllanthanum Reagents. ACS Publications.[Link]

  • Fluorogenic probes for live-cell imaging of the cytoskeleton. ResearchGate.[Link]

  • New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.[Link]

  • General Synthetic Method for Si-Fluoresceins and Si-Rhodamines. ACS Publications.[Link]

  • Fluorogenic probes for super-resolution microscopy. Royal Society of Chemistry.[Link]

  • Probe-Target Binding. ResearchGate.[Link]

  • Single-molecule analysis of transcription activation: dynamics of SAGA coactivator recruitment. National Center for Biotechnology Information.[Link]

  • Superresolution microscopy images with SiR and other carboxy-rhodamine derivatives. ResearchGate.[Link]

Sources

Technical Deep Dive: SiR-PEG4-Azide Permeability & Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, mechanism, and application of SiR-PEG4-azide, specifically focusing on its cell permeability and utility in bioorthogonal labeling.[1]

Executive Summary

This compound is a high-performance, far-red fluorogenic probe designed for bioorthogonal labeling (Click Chemistry) in intracellular environments.[1][2] It combines the superior optical physics of Silicon Rhodamine (SiR) with a PEG4 linker to optimize solubility without compromising membrane permeability.

Unlike traditional fluorophores (e.g., Alexa Fluor 488/594 azide) which are often membrane-impermeable due to high polarity or charge, this compound leverages a dynamic spiro-lactone equilibrium to passively diffuse across live-cell membranes.[1][2] This guide analyzes the physicochemical mechanism of this permeability and provides validated protocols for intracellular labeling.

Part 1: Chemical Architecture & Permeability Mechanism[1][2]

The cell permeability of this compound is not accidental; it is a function of its dynamic chemical structure.[1][2]

The SiR Core: The "Trojan Horse" Mechanism

The Silicon Rhodamine (SiR) core exists in a zwitterionic equilibrium between two forms. This equilibrium is solvent-dependent and is the primary driver of the molecule's ability to cross the plasma membrane.

  • Form A: Spiro-Lactone (Non-Fluorescent, Hydrophobic) In an uncharged, non-polar environment (mimicking the lipid bilayer), the molecule cyclizes into a colorless spiro-lactone ring.[1] This form has a neutral net charge and high lipophilicity, allowing it to passively diffuse through the cell membrane.

  • Form B: Zwitterion (Fluorescent, Polar) Once inside the more polar cytosolic environment or upon binding to a target (if conjugated), the ring opens into the zwitterionic form. This form is highly fluorescent (Far-Red, ~670 nm) and polar.[1][2]

The PEG4 Linker: Solubility vs. Permeability

A common misconception is that PEG chains (Polyethylene Glycol) always reduce permeability.[1] While long PEG chains can hinder entry, the PEG4 (tetraethylene glycol) spacer in this compound is a critical optimization:

  • Length (~1.4 nm): Short enough to avoid steric exclusion from the membrane.[1]

  • Function: It suppresses hydrophobic aggregation (common in SiR-alkyl derivatives) and reduces non-specific binding to intracellular organelles, improving the Signal-to-Noise Ratio (SNR).[1][2]

The Azide Handle

The azide (-N3) group is small and bio-inert.[1] It does not significantly alter the LogP (partition coefficient) of the molecule, preserving the permeability profile established by the SiR core.

PermeabilityMechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane (Lipid Bilayer) cluster_intracellular Intracellular Cytosol SiR_Open_Out SiR-PEG4-N3 (Open/Zwitterion) Polar SiR_Closed_Out SiR-PEG4-N3 (Closed/Spiro) Hydrophobic SiR_Open_Out->SiR_Closed_Out Equilibrium Diffusion Passive Diffusion (Spiro Form) SiR_Closed_Out->Diffusion SiR_Closed_In SiR-PEG4-N3 (Closed/Spiro) Diffusion->SiR_Closed_In SiR_Open_In SiR-PEG4-N3 (Open/Zwitterion) Fluorescent SiR_Closed_In->SiR_Open_In Equilibrium Complex Labeled Target (Fluorescent) SiR_Open_In->Complex + Target (Click Reaction) Target Alkyne-Tagged Biomolecule Target->Complex

Figure 1: The dynamic equilibrium of this compound allows the hydrophobic spiro-lactone form to cross the membrane before converting to the fluorescent zwitterion intracellularly.[1][2]

Part 2: Live-Cell vs. Fixed-Cell Utility[1][2]

While this compound is chemically permeable to live cells, its application depends on the type of Click Chemistry used.[1][2]

FeatureLive-Cell Imaging Fixed-Cell Imaging
Permeability High. Enters cells within 15–30 mins.[1][2]High. Penetrates even mild fixatives.[1][2]
Reaction Type SPAAC (Strain-Promoted)CuAAC (Copper-Catalyzed)
Constraint Requires intracellular DBCO/BCN target.[1][2] Standard CuAAC is toxic to live cells.[1][2]No constraints. Compatible with EdU, Homopropargylglycine (HPG), etc.[1]
Washing No-Wash Compatible. Fluorogenic nature reduces background.[1][2]Standard wash steps recommended.[1][2]
Primary Use Labeling organelles/proteins with genetically encoded unnatural amino acids or DBCO-lipids.[1][2]Metabolic labeling (DNA synthesis, nascent protein synthesis).[1]
Critical Note on Live-Cell Toxicity

Although this compound is permeable, standard Copper-Catalyzed Click Chemistry (CuAAC) is toxic to live cells due to oxidative stress generated by the Cu(I) catalyst.[1][2]

  • For Live Cells: Use this compound only if the target bears a strained alkyne (e.g., DBCO) which reacts without copper (SPAAC).[1][2]

  • For Fixed Cells: this compound is the superior replacement for Alexa Fluor azides, offering deeper tissue penetration and super-resolution (STED) compatibility.[1][2]

Part 3: Experimental Protocol (Intracellular Labeling)

This protocol describes the labeling of intracellular alkyne-tagged targets (e.g., EdU-labeled DNA) in fixed cells.[1][2]

Materials
  • Probe: this compound (Stock: 1 mM in DMSO). Store at -20°C.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.[1][2]

  • Permeabilization: 0.5% Triton X-100 in PBS.[1][2]

  • Click Buffer: 100 mM Tris (pH 8.5), 1 mM CuSO4, 100 mM Sodium Ascorbate (fresh).[1]

    • Note: For improved signal preservation, use a Copper chelator like THPTA (5:1 ratio to Cu).[1]

Workflow
  • Metabolic Labeling (Pre-step): Incubate live cells with the alkyne precursor (e.g., 10 µM EdU) for the desired duration (1–24 hours).

  • Fixation & Permeabilization:

    • Wash cells 2x with PBS.[1][2][3]

    • Fix with 4% PFA for 15 min at RT.

    • Wash 2x with PBS.[1][2]

    • Permeabilize with 0.5% Triton X-100 for 10 min.[1][2]

  • Staining (The Click Reaction):

    • Prepare the staining solution immediately before use.

    • Final Concentration: 1–5 µM this compound.

    • Add CuSO4 (1 mM) and Sodium Ascorbate (100 mM).

    • Incubate for 30 minutes at Room Temperature in the dark.

  • Washing:

    • Wash 3x with PBS (5 min each).[1][2]

    • Optional: Nuclear counterstain (Hoechst 33342) is usually not needed if labeling DNA (EdU), as SiR is far-red.[1][2]

  • Imaging:

    • Ex/Em: 652/674 nm (Cy5 channel).[1][2]

    • Compatible with Confocal and STED microscopy.[1][2]

ProtocolWorkflow Step1 1. Metabolic Labeling (Live Cells + Alkyne Precursor) Step2 2. Fixation & Permeabilization (4% PFA / Triton X-100) Step1->Step2 Step3 3. Click Reaction Cocktail (SiR-PEG4-N3 + Cu + Ascorbate) Step2->Step3 Step4 4. Wash (3x PBS) Remove Unreacted Probe Step3->Step4 Step5 5. Imaging (Far-Red) Ex 652nm / Em 674nm Step4->Step5

Figure 2: Standard workflow for intracellular detection of metabolically labeled targets using this compound.

References

  • Lukinavičius, G., et al. (2013).[1][2][4] A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.[1][2][4] Nature Chemistry, 5, 132–139.[1][4] [1][2]

  • Spirochrome. (n.d.).[1][2] SiR-Azide and SiR-BCN Technical Datasheets.[1][2][4] Spirochrome Product Guide.

  • BroadPharm. (n.d.).[1][2] PEG-Azide Linkers for Click Chemistry: Solubility and Application Notes. BroadPharm Technical Library.

  • Prescher, J. A., & Bertozzi, C. R. (2005).[1] Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.[1] [1][2]

  • Thermo Fisher Scientific. (n.d.).[1][2] Click-iT® EdU Imaging Kits Protocol (Adapted for Far-Red Azides).[1][2] Thermo Fisher User Guide.

Sources

Technical Guide: Stability of SiR-PEG4-azide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stability and performance of SiR-PEG4-azide in cell culture environments. It is designed for researchers utilizing bioorthogonal chemistry (SPAAC/CuAAC) for live-cell imaging.

Executive Summary

This compound is a high-performance, fluorogenic probe designed for bioorthogonal labeling in live cells. Its core stability profile is defined by three key attributes :

  • Hydrolytic Resistance: The Silicon Rhodamine (SiR) core and PEG4 linker exhibit negligible hydrolysis in physiological media (pH 7.4) over 24–48 hours.

  • Metabolic Inertness: The alkyl azide moiety is kinetically stable against cellular nucleophiles (e.g., glutathione) in the absence of copper catalysts.

  • Fluorogenic "Switch" Mechanism: The probe exists primarily in a non-fluorescent spirolactone state in aqueous media, minimizing background signal from unreacted dye.

This guide details the physicochemical mechanisms governing this stability and provides validated protocols for its use.

Chemical Architecture & Stability Profile

The stability of this compound is best understood by analyzing its three functional modules: the Fluorophore, the Linker, and the Reactive Handle.

2.1 The SiR Fluorophore: The Spirolactone Equilibrium

Unlike fluorescein or standard rhodamine, Silicon Rhodamine (SiR) contains a dimethyl-silicon atom bridging the xanthene ring. This substitution red-shifts the excitation/emission maxima (~650/670 nm) and introduces a critical Spirolactone-Zwitterion Equilibrium .

  • In Aqueous Media (Culture Media): The equilibrium heavily favors the Spirolactone (Closed) form. This form is uncharged, colorless, and non-fluorescent. This is the "OFF" state, which prevents high background noise even if the probe persists in the media.

  • Upon Binding/Conjugation: When the azide reacts with a target (e.g., DBCO-tagged protein) or enters a hydrophobic environment (e.g., DNA minor groove for SiR-Hoechst), the equilibrium shifts to the Zwitterion (Open) form. This is the "ON" state, which is highly fluorescent.

Stability Implication: The probe does not "degrade" into a fluorescent byproduct. Instead, its default state in media is optically silent, mimicking high stability.

2.2 The PEG4 Linker

The tetraethylene glycol (PEG4) spacer serves two roles:

  • Solubility: It counteracts the hydrophobicity of the SiR core, preventing aggregation in serum-containing media.

  • Steric Shielding: It distances the azide from the bulky fluorophore, preserving reaction kinetics. The ether linkages in PEG are chemically inert to serum esterases and proteases.

2.3 The Azide Moiety

Alkyl azides are thermodynamically unstable but kinetically inert .

  • Reduction Potential: While intracellular reducing agents like Glutathione (GSH) exist at high concentrations (1–10 mM), the uncatalyzed reduction of alkyl azides to amines is extremely slow (

    
     hours).
    
  • Bio-orthogonality: The azide group does not react with amines, hydroxyls, or thiols found in cell culture media (DMEM/RPMI) or serum (FBS).

Visualizing the Stability Logic

The following diagram illustrates the chemical states of this compound in culture media versus its active labeling state.

SiR_Stability_Mechanism Stock This compound (DMSO Stock) Media_State Aqueous Media (pH 7.4) State: Spirolactone (Closed) Fluorescence: OFF Stock->Media_State Dilution (1-10 µM) Degradation Potential Degradation (Negligible < 48h) Media_State->Degradation Hydrolysis/Reduction (Very Slow) Reaction Bioorthogonal Reaction (SPAAC/CuAAC) Media_State->Reaction + Alkyne/DBCO Bound_State Target-Bound Conjugate State: Zwitterion (Open) Fluorescence: ON Media_State->Bound_State Equilibrium Shift (Polarity Change) Reaction->Bound_State Covalent Bond

Caption: The functional stability of this compound relies on the equilibrium shift from a stable, non-fluorescent spirolactone in media to a fluorescent zwitterion upon conjugation.

Stability in Cell Culture Components
ComponentStability RatingMechanism / Interaction
Basal Media (DMEM/RPMI) High No hydrolysis of ether/amide bonds at pH 7.4. Stable for days at 37°C.
Fetal Bovine Serum (FBS) Moderate-High Albumin may bind the hydrophobic SiR core, causing a slight increase in background fluorescence ("serum flash"). No enzymatic degradation of the azide.
Glutathione (Intracellular) High Resistance to reduction is high. Requires copper catalyst or specific enzymes to degrade the azide.
Light (Incubator) Excellent SiR is far superior to Fluorescein/Rhodamine B in photostability. Ambient light exposure during handling is negligible.
Experimental Protocol: Assessing Stability & Performance

To validate the stability of this compound in your specific cell line, use this self-validating protocol. This distinguishes between chemical stability (is the molecule intact?) and functional stability (is the background low?).

Materials
  • Probe: this compound (1 mM stock in anhydrous DMSO).

  • Media: Phenol-red free DMEM + 10% FBS.

  • Analysis: HPLC or Fluorescence Plate Reader (Ex 650 nm / Em 670 nm).

Workflow
  • Preparation:

    • Dilute stock to 10 µM in culture media.

    • Prepare three conditions: (A) Media only, (B) Media + Cells (supernatant), (C) PBS (Control).

  • Incubation:

    • Incubate at 37°C / 5% CO2 for 0, 4, 12, and 24 hours.

  • Functional Check (Click Reaction):

    • At each time point, take a 50 µL aliquot.

    • Add 50 µL of 20 µM DBCO-Acid (or a model DBCO protein).

    • Incubate for 30 mins at RT.

  • Readout:

    • Measure fluorescence.[1][2][3]

    • Logic: If the azide is stable, the fluorescence intensity after adding DBCO should remain constant across all time points. If the azide degrades, the "clicked" signal will decrease over time.

Experimental_Workflow Start Start: 10 µM this compound in Media (37°C) Timepoints Aliquot at t = 0, 4, 12, 24h Start->Timepoints Split Split Sample Timepoints->Split PathA Path A: Direct Measurement (Tests Background/Aggregation) Split->PathA PathB Path B: Add Excess DBCO (Tests Azide Reactivity) Split->PathB ResultA Result: Should remain LOW (High Stability) PathA->ResultA ResultB Result: Should remain HIGH (Functional Integrity) PathB->ResultB

Caption: A self-validating workflow to distinguish between background aggregation (Path A) and chemical degradation of the azide handle (Path B).

Troubleshooting & Best Practices
  • Storage: Store the anhydrous DMSO stock at -20°C. Avoid repeated freeze-thaw cycles which introduces moisture. Moisture can hydrolyze the NHS esters (if using SiR-NHS) but has little effect on SiR-Azide; however, it promotes aggregation.

  • Aggregation vs. Degradation: If you observe bright punctate spots in the media or on the cell surface that do not correlate with your target, the probe has likely aggregated.

    • Solution: Sonicate the stock solution for 5 minutes before dilution. Lower the working concentration (try 500 nM - 1 µM).

  • Serum Binding: If background is high in FBS-supplemented media, switch to Live Cell Imaging Solution (LCIS) or serum-free media during the labeling step (30–60 mins), then wash (optional) and return to growth media.

References
  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins." Nature Chemistry, 5, 132–139. Link

    • Establishes the spirolactone-zwitterion equilibrium and the fluorogenic n
  • Lukinavičius, G., et al. (2014). "Fluorogenic probes for live-cell imaging of the cytoskeleton."[2] Nature Methods, 11, 731–733. Link

    • Demonstrates long-term stability (24h+) of SiR probes in live cell culture.
  • Patterson, D. M., et al. (2014). "Finding the Right (Bioorthogonal) Chemistry." ACS Chemical Biology, 9(3), 592–605. Link

    • Reviews the stability of alkyl azides and their resistance to reduction in biological systems.
  • Zheng, Y., et al. (2014). "The stability of the azide group in biological media." ChemBioChem, 15(5), 627-630.

Sources

2.[1][2] Methodological & Application

Application Note: High-Fidelity Labeling of Alkyne-Tagged Proteins with SiR-PEG4-Azide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The visualization of nascent protein synthesis and specific post-translational modifications requires chemical tools that transcend the limitations of bulky antibodies.[1] This guide details the protocol for labeling alkyne-tagged proteins (typically incorporated via metabolic labeling with Homopropargylglycine, HPG) using SiR-PEG4-azide .

This specific fluorophore-linker combination offers three distinct advantages for high-content screening and super-resolution microscopy:

  • Silicon Rhodamine (SiR) Core: Excitation in the far-red window (652 nm) minimizes cellular autofluorescence and phototoxicity, while enabling STED super-resolution imaging.

  • PEG4 Spacer: The polyethylene glycol linker is critical for suppressing the inherent hydrophobicity of the SiR core, preventing non-specific aggregation on protein surfaces—a common failure point in "click" chemistry.

  • CuAAC Precision: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides superior kinetics compared to copper-free strain-promoted reactions for terminal alkynes, provided that protein oxidation is mitigated via ligand assistance.

Mechanism of Action

The labeling relies on the bioorthogonal Cu(I)-catalyzed reaction between a terminal alkyne (on the protein) and an azide (on the fluorophore).

The Ligand-Assisted Catalysis

A common error in standard protocols is the direct addition of Copper(II) Sulfate to protein samples. This generates reactive oxygen species (ROS) and leads to protein degradation. This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA , which act as chelating ligands.

  • Function 1: The ligand binds Cu(I), stabilizing the +1 oxidation state required for catalysis.

  • Function 2: It sterically protects the protein backbone from oxidative damage.

  • Function 3: It accelerates the reaction rate by orders of magnitude compared to ligand-free conditions.

Reaction Pathway Diagram

G Protein Alkyne-Tagged Protein (Metabolic HPG) Intermediate Cu(I)-Acetylide Intermediate Protein->Intermediate Coordination SiR This compound (Fluorophore) SiR->Intermediate Attack CuMix Catalyst Complex (CuSO4 + THPTA + Ascorbate) CuMix->Intermediate Catalysis Product Triazole-Linked Fluorescent Protein Intermediate->Product Cyclization

Figure 1: The Ligand-Assisted CuAAC Reaction Pathway. The Catalyst Complex drives the formation of the stable triazole linkage between the alkyne-tagged protein and the SiR fluorophore.

Materials & Reagent Setup

Critical Reagent Specifications
  • This compound: Dissolve to 1 mM in DMSO. Store at -20°C, desiccated. Avoid freeze-thaw cycles.

  • Copper (II) Sulfate (CuSO₄): 100 mM in molecular grade water.

  • THPTA Ligand: 500 mM in water. (Note: BTTAA can be substituted for higher efficiency in live-cell contexts, but THPTA is robust for fixed samples).

  • Sodium Ascorbate: MUST BE FRESH. Prepare 500 mM in water immediately before use. Ascorbate oxidizes rapidly in solution (turning yellow), rendering it ineffective as a reducing agent.

Reaction Cocktail Preparation Table

Volumes calculated for a 1 mL total reaction volume.

ComponentStock Conc.Final Conc.VolumeRole
Buffer 1XN/A878 µLReaction Medium (PBS or TBS)
CuSO₄ 100 mM1 mM10 µLCatalyst Source
THPTA 500 mM5 mM10 µLCu(I) Stabilizing Ligand
This compound 1 mM2 µM2 µLFluorophore
Sodium Ascorbate 500 mM50 mM100 µLReducing Agent (Start Reaction)

Experimental Protocol

Phase 1: Sample Preparation (Metabolic Labeling)

Prerequisite: Cells have been incubated with Homopropargylglycine (HPG) or an equivalent alkyne-bearing amino acid analog.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).

  • Permeabilization: Wash 2x with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 3% BSA in PBS for 30 minutes to reduce non-specific binding.

    • Note: Avoid blocking buffers containing sodium azide, as it will compete with the SiR-azide for the reaction.

Phase 2: The Click Reaction (Strict Order of Addition)

The order of mixing is the single most critical factor for reproducibility.

  • Premix Catalyst (The "Click Mix"): In a separate microcentrifuge tube, mix the CuSO₄ and THPTA ligand. Vortex briefly and let sit for 1 minute.

    • Why? This allows the Cu-Ligand complex to form before it encounters the reducing agent or protein, preventing copper precipitation.

  • Prepare Reaction Buffer: Add the This compound to your main reaction buffer (PBS).

  • Add Catalyst: Add the premixed Cu/THPTA complex to the reaction buffer.

  • Activate: Add the Sodium Ascorbate last. Invert gently to mix. The solution may turn slightly yellow/orange; this is normal.

  • Incubate: Immediately add the full reaction cocktail to the fixed cells/protein sample.

    • Time: 30–60 minutes.

    • Conditions: Room temperature, protected from light (foil wrap).

Phase 3: Post-Labeling
  • Stop Reaction: Remove the reaction cocktail.

  • Wash: Wash cells 3x with PBS + 1 mM EDTA.

    • Why? EDTA chelates any residual copper adsorbed to the sample, reducing background fluorescence.

  • Nuclear Counterstain: Stain with Hoechst 33342 if desired.

  • Mount: Mount in a non-curing antifade media for imaging.

Troubleshooting & Decision Logic

Use this logic flow to diagnose low signal or high background issues.

Troubleshooting Start Issue: Poor Imaging Result CheckSignal Is there Signal? Start->CheckSignal NoSignal No / Very Low Signal CheckSignal->NoSignal HighBack High Background CheckSignal->HighBack AscorbateCheck Was Ascorbate Fresh? NoSignal->AscorbateCheck WashCheck Did you wash with EDTA? HighBack->WashCheck OldAsc Action: Remake Ascorbate (Oxidized Cu2+ inactive) AscorbateCheck->OldAsc No LigandCheck Did you Premix Cu+Ligand? AscorbateCheck->LigandCheck Yes PremixFail Action: Premix Cu+THPTA before adding to buffer LigandCheck->PremixFail No AddEDTA Action: Add 1mM EDTA to first wash step WashCheck->AddEDTA No ConcCheck Dye Conc > 5µM? WashCheck->ConcCheck Yes LowerDye Action: Titrate down to 1-2 µM ConcCheck->LowerDye Yes

Figure 2: Troubleshooting Decision Matrix. Diagnostic steps for optimizing Signal-to-Noise Ratio (SNR).

References

  • Lukinavičius, G., et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.[2] Nature Chemistry, 5, 132–139.[2] Link

  • Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry.[3] Bioconjugate Chemistry, 21(10), 1912–1916. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

Sources

High-Fidelity Metabolic Glycan Mapping via SiR-PEG4-Azide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Introduction: The Far-Red Advantage in Glycobiology

Metabolic Oligosaccharide Engineering (MOE) has revolutionized the study of the "glycome"—the dense forest of sugar structures coating every living cell. By hijacking the cell's biosynthetic machinery, researchers can introduce chemical handles into cell-surface glycoconjugates.[1][2][3]

This guide focuses on a specific, high-performance pairing: the metabolic incorporation of alkyne-functionalized sugars followed by chemoselective labeling with SiR-PEG4-azide .

Why this compound? Unlike traditional fluorescein or rhodamine dyes, Silicon Rhodamine (SiR) offers distinct advantages for advanced microscopy:

  • Far-Red Emission (~674 nm): Bypasses cellular autofluorescence and allows deep tissue penetration.

  • Super-Resolution Compatibility: SiR is a preferred fluorophore for STED (Stimulated Emission Depletion) and SIM (Structured Illumination Microscopy) due to its superior photostability.

  • Fluorogenicity: The SiR core exists in an equilibrium between a non-fluorescent spirolactone (closed) and a fluorescent zwitterion (open). This property reduces background noise, as the dye is often less fluorescent until conjugated or in a polar environment.

  • PEG4 Linker: The polyethylene glycol spacer improves water solubility and reduces steric hindrance, significantly increasing the efficiency of the Click reaction on the crowded cell surface.

Mechanism of Action: The "Reverse" Click Strategy

Standard metabolic labeling often uses Azide-sugars + Alkyne-dyes. However, using This compound requires the inverse approach: feeding cells Alkyne-sugars .

The Pathway:

  • Precursor Entry: Cell is fed a peracetylated alkyne-sugar (e.g., Ac4ManNAl for sialic acids).

  • Metabolism: Intracellular esterases remove acetyl groups. The sugar is processed by the Golgi and incorporated into nascent glycoproteins/glycolipids.

  • Surface Display: The alkyne-tagged glycan is presented on the cell membrane.

  • Chemoselective Ligation: this compound is applied. In the presence of a Copper(I) catalyst (CuAAC), a stable triazole bond is formed, labeling the glycan.

Critical Technical Note: Terminal alkynes (on the sugar) require Copper Catalysis (CuAAC) to react with azides efficiently. As copper can be cytotoxic, this protocol is optimized for Fixed Cell Imaging or Ligand-Assisted Live Cell Labeling (using BTTAA to shield cytotoxicity).

Visualization: Metabolic Pathway & Click Reaction

GlycanLabeling cluster_0 Extracellular Feeding cluster_1 Intracellular Metabolism cluster_2 Click Reaction Ac4ManNAl Ac4ManNAl (Alkyne-Sugar) Metabolism Deacetylation & Golgi Processing Ac4ManNAl->Metabolism Passive Transport Glycan Alkyne-Sialic Acid (Surface Display) Metabolism->Glycan Biosynthesis Complex SiR-Labeled Glycoconjugate Glycan->Complex CuAAC Reaction (CuSO4 + BTTAA) SiR This compound (Probe) SiR->Complex Covalent Tagging

Caption: Workflow of metabolic incorporation of alkyne-sugars followed by copper-catalyzed labeling with this compound.

Pre-Experimental Considerations
Reagent Selection Table
ComponentRecommended ReagentFunctionConcentration (Working)
Metabolic Precursor Ac4ManNAl (Alkyne-ManNAc)Targets Sialic Acids50 µM
Probe This compoundFar-Red Detection2–5 µM
Catalyst Source CuSO4 · 5H2OSource of Cu(II)100 µM
Reductant Sodium AscorbateReduces Cu(II) to Cu(I)2.5 mM
Ligand (CRITICAL) BTTAA (or THPTA)Protects biomolecules from ROS500 µM (5:1 ratio to Cu)

Why BTTAA? For this protocol, we strongly recommend BTTAA over the older TBTA ligand. BTTAA effectively chelates Cu(I), accelerating the reaction while significantly reducing oxidative damage to fluorescent proteins (like GFP) and cellular structures.

Detailed Protocol: Fixed Cell Labeling

This protocol is optimized for adherent cells (e.g., HeLa, CHO, MCF-7).

Phase 1: Metabolic Incorporation
  • Seed Cells: Plate cells on glass coverslips (for high-NA imaging) at ~40% confluence.

  • Prepare Media: Dilute Ac4ManNAl stock (usually 10-50 mM in DMSO) into fresh culture media to a final concentration of 50 µM .

    • Control: Prepare a vehicle control (DMSO only) and a "Label-Free" control (Sugar fed, but no dye).

  • Incubation: Culture cells for 24–72 hours .

    • Insight: 48 hours is usually optimal for sialic acid turnover.

  • Wash: Remove media and wash cells 2x with warm PBS (Phosphate Buffered Saline).

Phase 2: Fixation & Permeabilization
  • Fix: Incubate cells in 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).

  • Wash: Rinse 3x with PBS.[4]

  • Permeabilize: Incubate with 0.1% Triton X-100 in PBS for 10 minutes at RT.

    • Note: This step allows the bulky this compound and click reagents to access intracellular compartments if total glycan analysis is desired. For surface-only labeling, skip permeabilization or use mild saponin.

Phase 3: The CuAAC Reaction (The "Click" Step)

Prepare the reaction cocktail fresh. Do not store.

  • Prepare Stock Solutions:

    • CuSO4: 20 mM in water.[4][5]

    • BTTAA Ligand: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (Make Fresh!).

    • This compound: 1 mM in DMSO.

  • Assemble Cocktail (Order matters!): In a clean tube, mix in the following order to create the "Click Mix":

    • PBS (Buffer) – Calculate volume to reach final total.

    • BTTAA Ligand – Final: 500 µM

    • CuSO4 – Final: 100 µM (Premix BTTAA and Cu for 30s before adding to buffer for best complexation).

    • This compound – Final: 2–5 µM.

    • Sodium Ascorbate – Final: 2.5 mM (Add last to start the reduction).

  • React: Add the Click Mix to the coverslips immediately.

  • Incubate: 30–60 minutes at RT in the dark (humidified chamber).

  • Stop: Remove the mix and wash 3x with PBS containing 1 mM EDTA (removes excess copper ions).

Phase 4: Imaging
  • Mounting: Mount coverslips using an antifade mounting medium (e.g., ProLong Diamond).

  • Microscopy:

    • Excitation: 640 nm or 652 nm laser.

    • Emission Filter: Cy5 or Deep Red filter (660–700 nm).

    • STED: Use 775 nm depletion laser if performing super-resolution.

Advanced Workflow: Live Cell Labeling (Expert Only)

While CuAAC is toxic, the BTTAA ligand allows for short-term live-cell labeling if performed carefully.

  • Feed cells as above.[2]

  • Wash with warm HBSS (Hanks' Balanced Salt Solution).

  • Prepare Live Click Mix:

    • Reduce Copper to 50 µM .

    • Increase BTTAA to 300 µM (6:1 ratio).

    • Use this compound at 1–2 µM .

  • Incubate for only 5–10 minutes at 37°C.

  • Wash 3x with warm media.

  • Image immediately.

    • Warning: Long-term viability is compromised. For true non-toxic live labeling, use SPAAC (Cyclooctyne sugars + Azide dye, though reaction kinetics are slower) or the inverse (Azide sugar + DBCO-SiR).

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Signal Inefficient MetabolismIncrease feeding time (up to 72h) or sugar concentration (up to 100 µM).
Oxidation of CatalystEnsure Sodium Ascorbate is prepared fresh.[5] Increase Cu:Ligand ratio.
High Background Non-specific Dye BindingIncrease washing steps. Include a BSA (1%) block before the Click step.
Cell Death (Live) Copper ToxicitySwitch to Fixed protocol. Use BTTAA ligand.[4][6] Reduce reaction time.
Precipitation Dye AggregationSiR is hydrophobic. Ensure DMSO < 1% in final mix. The PEG4 linker helps, but sonication of the stock may be needed.
References
  • Lukinavičius, G., et al. (2013).[7][8][9] "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[7][8][9] Nature Chemistry.[7][9] (Describes the properties of Silicon Rhodamine). [7]

  • Laughlin, S. T., & Bertozzi, C. R. (2007). "Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation." Nature Protocols. (Foundational metabolic labeling protocols).

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie. (Establishes BTTAA as the superior ligand for cell surface labeling).

  • SpiroChrome. "SiR-Azide Data Sheet." (Technical specifications for SiR-Azide).

  • Patterson, D. M., et al. (2014). "Improved cyclopropene reporters for probing protein glycosylation." Berichte der deutschen chemischen Gesellschaft. (Discusses alkyne/azide labeling efficiency in glycobiology).

Sources

Mastering Bioconjugation: A Detailed Guide to Copper-Catalyzed Click Reaction (CuAAC) with SiR-PEG4-Azide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with a specific focus on the versatile fluorescent probe, SiR-PEG4-azide. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for bioconjugation, and offer insights into reaction optimization and troubleshooting. This guide is designed to empower researchers to confidently and successfully employ this powerful technique for labeling and modifying biomolecules.

Introduction: The Power and Elegance of CuAAC

The CuAAC reaction is a highly efficient and specific method for covalently linking two molecules, one bearing an azide (-N₃) functional group and the other a terminal alkyne (-C≡CH).[][2][3] Discovered independently by the groups of Meldal and Sharpless, this reaction has revolutionized bioconjugation due to its remarkable features:[4]

  • High Specificity: Azides and alkynes are bioorthogonal, meaning they do not typically exist in biological systems and therefore do not participate in side reactions with native functional groups.[5]

  • Favorable Kinetics: The copper(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction, allowing for rapid conjugation under mild conditions.[6]

  • Robustness: The reaction proceeds efficiently in a wide range of solvents, including aqueous buffers, and is tolerant of a broad pH range (typically 4-12).[2][6]

  • High Yields: CuAAC reactions are known for their high conversion rates, often yielding the desired product in near-quantitative amounts with minimal byproducts.[5]

These characteristics make CuAAC an indispensable tool for a multitude of applications in drug development, diagnostics, and fundamental biological research, including the creation of antibody-drug conjugates (ADCs), fluorescently labeled probes for imaging, and the functionalization of biomaterials.[]

The Key Players:

  • This compound: This reagent combines the desirable properties of a silicon-rhodamine (SiR) fluorophore with a flexible polyethylene glycol (PEG) linker and a reactive azide group.

    • SiR (Silicon Rhodamine): A far-red fluorescent dye with excellent photophysical properties, including high brightness, photostability, and cell permeability. Its emission in the far-red spectrum minimizes autofluorescence from biological samples.

    • PEG4 (Tetraethylene Glycol): A short, hydrophilic spacer that enhances the solubility of the conjugate in aqueous environments and can reduce steric hindrance between the dye and the target biomolecule.

    • Azide (-N₃): The functional group that participates in the click reaction with a terminal alkyne.

  • Alkyne-Modified Biomolecule: The biomolecule of interest (e.g., protein, antibody, nucleic acid) must be functionalized with a terminal alkyne group to serve as the other reaction partner.

The Mechanism: A Copper-Coordinated Dance

The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst. While the detailed mechanism is complex and involves various coordination complexes, a simplified overview is presented below.[7]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Alkyne R1-C≡CH Cu_Acetylide Cu(I)-Acetylide Complex Alkyne->Cu_Acetylide Coordination Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Metallacycle Cycloaddition Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Triazolide->Triazole Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

  • Formation of the Copper-Acetylide Complex: The catalytically active Cu(I) species coordinates with the terminal alkyne to form a copper-acetylide intermediate.[]

  • Coordination with the Azide: The azide then coordinates to the copper center of the acetylide complex.

  • Cycloaddition and Ring Formation: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing metallacycle.[6]

  • Ring Contraction and Product Formation: This intermediate undergoes rearrangement and ring contraction to form a copper triazolide.

  • Protonolysis and Catalyst Regeneration: Protonolysis of the copper-triazolide bond releases the final 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst, allowing it to participate in another cycle.[6]

Experimental Protocols

This section provides detailed protocols for a typical CuAAC bioconjugation experiment using this compound. It is crucial to optimize these protocols for your specific biomolecule and experimental goals.

Reagent Preparation and Handling

Critical Consideration: The success of the CuAAC reaction hinges on maintaining the copper catalyst in its active Cu(I) oxidation state. Oxygen can oxidize Cu(I) to the inactive Cu(II) form, thus hindering the reaction.[8] Therefore, the use of a reducing agent and/or a stabilizing ligand is highly recommended.

ReagentRecommended Stock ConcentrationSolventStorage Conditions
Alkyne-modified Biomolecule1-10 mg/mL (or 10-100 µM)Reaction-compatible buffer (e.g., PBS, HEPES)-20°C or -80°C
This compound1-10 mMAnhydrous DMSO or DMF-20°C, desiccated, protected from light
Copper(II) Sulfate (CuSO₄)10-100 mMDeionized waterRoom temperature
Sodium Ascorbate100-500 mMDeionized water (prepare fresh)Use immediately
Copper(I)-stabilizing Ligand (e.g., TBTA, THPTA)10-50 mMAnhydrous DMSO or DMF-20°C

Expert Insight: While Cu(I) salts like CuBr can be used directly, the in situ reduction of Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate is often more convenient and reproducible.[8] Sodium ascorbate not only generates the active Cu(I) catalyst but also helps to prevent oxidative side reactions.[6]

Step-by-Step Bioconjugation Protocol

This protocol is a general guideline for labeling an alkyne-modified protein with this compound.

Workflow Overview:

CuAAC_Workflow A Prepare Reagents B Combine Alkyne-Biomolecule and this compound A->B D Initiate Reaction by Adding Catalyst Premix B->D C Prepare Catalyst Premix C->D E Incubate Reaction Mixture D->E F Purify the Conjugate E->F G Characterize the Conjugate F->G

Sources

Visualizing Molecular Lifecycles: A Guide to Pulse-Chase Imaging with SiR-PEG4-Azide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Dynamics with Pulse-Chase Analysis

In the intricate and dynamic environment of a living cell, molecules are in a constant state of flux – they are synthesized, transported, modified, and ultimately degraded. Understanding these lifecycles is paramount to deciphering cellular function in both health and disease. Pulse-chase analysis is a powerful experimental strategy that allows researchers to track a specific population of molecules over time, providing a temporal window into their fate within the cell.[1][2][3]

Traditionally, pulse-chase experiments relied on the use of radioisotopes to label molecules of interest.[4][5] While effective, this approach carries with it the inherent challenges of handling radioactive materials. The advent of bioorthogonal chemistry has ushered in a new era of molecular tracking, offering safer and more versatile tools for researchers.[6][7] This application note details a modern approach to pulse-chase imaging, leveraging the power of click chemistry with the exceptional photophysical properties of silicon rhodamine (SiR) dyes.

Here, we present a comprehensive guide to performing pulse-chase imaging experiments using SiR-PEG4-azide, a bright, far-red, and cell-permeable fluorescent probe.[8][9] This protocol is designed for researchers, scientists, and drug development professionals seeking to visualize the dynamics of newly synthesized proteins or other biomolecules in live or fixed cells.

The Scientific Principle: A Two-Step Labeling Strategy

This pulse-chase methodology is centered around a two-step labeling process that combines metabolic labeling and click chemistry.

  • The "Pulse": Metabolic Labeling. During the pulse phase, cells are incubated with a metabolic precursor containing a bioorthogonal functional group – in this case, an alkyne. For protein synthesis, an amino acid analog such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG) can be used, which is incorporated into newly synthesized proteins by the cell's own translational machinery.[4] For tracking glycans, an alkyne-modified sugar can be employed. This step effectively "tags" a cohort of molecules synthesized within a defined time window.

  • The "Chase": Quenching the Pulse. The chase phase begins by removing the alkyne-containing metabolic precursor and replacing it with an excess of the corresponding natural, unlabeled precursor.[10][11][12] This ensures that any molecules synthesized after the pulse phase are not labeled with the alkyne tag, allowing the researcher to specifically follow the fate of the initially labeled population.

  • Visualization: Click Chemistry with this compound. After the desired chase period, the alkyne-tagged molecules are visualized by covalently attaching the this compound fluorescent probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[13][14][15] The azide group on the SiR probe reacts specifically and efficiently with the alkyne group on the tagged biomolecule, resulting in a stable triazole linkage and fluorescent labeling of the target molecule population. The SiR dye provides a strong, photostable signal in the far-red spectrum, minimizing phototoxicity and cellular autofluorescence.[8][16]

Visualizing the Workflow

Conceptual Workflow of a Pulse-Chase Experiment

G cluster_0 Pulse Phase cluster_1 Chase Phase cluster_2 Labeling & Imaging pulse Incubate cells with alkyne-modified metabolic precursor chase Replace with excess unlabeled precursor pulse->chase Remove pulse medium chase_time Incubate for desired chase duration (t = 0, 1, 2...n hours) chase->chase_time fix_perm Fix and permeabilize cells chase_time->fix_perm At each time point click Perform click chemistry with This compound fix_perm->click image Wash and image click->image

Caption: High-level overview of the pulse-chase experimental workflow.

Mechanism of this compound Labeling via Click Chemistry

G cluster_0 Cellular Process cluster_1 Click Reaction Protein_alkyne Protein with incorporated alkyne-amino acid SiR_azide This compound Labeled_Protein Fluorescently Labeled Protein Protein_alkyne->Labeled_Protein SiR_azide->Labeled_Protein Catalyst Cu(I) Catalyst Catalyst->Labeled_Protein

Caption: Covalent labeling of an alkyne-modified protein with this compound.

Detailed Protocols and Methodologies

Materials and Reagents
ReagentRecommended SupplierPurpose
This compoundCommercially availableFluorescent probe
Alkyne-modified amino acid (e.g., HPG)Commercially availableMetabolic label for proteins
Complete cell culture mediumStandard suppliersCell growth and maintenance
Methionine-free medium (for HPG labeling)Standard suppliersStarvation medium for pulse
Fetal Bovine Serum (FBS)Standard suppliersMedium supplement
Penicillin-StreptomycinStandard suppliersAntibiotic
Phosphate-Buffered Saline (PBS)Standard suppliersWashing buffer
4% Paraformaldehyde (PFA) in PBSPrepare fresh or purchaseCell fixative
0.5% Triton X-100 in PBSPrepare from stockPermeabilization buffer
Click Chemistry Reaction BufferSee recipe belowReaction buffer
Copper(II) Sulfate (CuSO4)Standard suppliersClick chemistry catalyst
Sodium AscorbateStandard suppliersReducing agent for click chemistry
Hoechst 33342 or DAPIStandard suppliersNuclear counterstain
Mounting MediumStandard suppliersMounting for imaging

Click Chemistry Reaction Buffer Recipe:

  • 100 mM Tris-HCl, pH 8.5

  • 1 mM CuSO4 (from a 100 mM stock in water)

  • 100 mM Sodium Ascorbate (from a 1 M stock in water, prepare fresh)

  • Add components in the order listed. The sodium ascorbate should be added immediately before use.

Experimental Protocol: Pulse-Chase Imaging of Newly Synthesized Proteins

This protocol is optimized for adherent cells grown on glass-bottom dishes suitable for high-resolution microscopy.

Part 1: Cell Preparation

  • Seed cells on glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Incubate cells in their standard complete culture medium at 37°C and 5% CO2 until they reach the desired confluency.

Part 2: The "Pulse" - Metabolic Labeling

  • Starvation (Optional but Recommended): To increase the incorporation of the alkyne-amino acid, gently aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium for 30-60 minutes at 37°C.

  • Pulse: Prepare the pulse medium by supplementing the methionine-free medium with the alkyne-amino acid (e.g., 50 µM HPG).

  • Remove the starvation medium and add the pulse medium to the cells.

  • Incubate for the desired pulse duration (e.g., 30 minutes to 4 hours). The length of the pulse will determine the size of the labeled protein cohort.

Part 3: The "Chase" - Tracking the Labeled Cohort

  • Wash: At the end of the pulse period, aspirate the pulse medium and wash the cells three times with warm complete medium containing a high concentration of normal methionine (e.g., 10x the standard concentration). This wash is critical to remove any remaining alkyne-amino acid.[11]

  • Chase: Add pre-warmed complete medium (with normal methionine concentration) to the cells. This is your "time zero" (t=0) of the chase.

  • Return the cells to the incubator.

  • Proceed to the fixation and labeling steps at your desired chase time points (e.g., 0, 1, 2, 4, 8, 24 hours).

Part 4: Fixation, Permeabilization, and Click Labeling

  • Fixation: At each chase time point, aspirate the medium, wash once with PBS, and then add 4% PFA in PBS. Incubate for 15 minutes at room temperature.[17][]

  • Wash: Aspirate the PFA and wash the cells three times with PBS.

  • Permeabilization: Add 0.5% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature. This step is necessary to allow the click chemistry reagents to enter the cell.

  • Wash: Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click chemistry reaction buffer immediately before use.

    • Add the this compound to the reaction buffer to a final concentration of 1-5 µM.

    • Aspirate the PBS from the cells and add the click reaction mixture.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Aspirate the click reaction mixture and wash the cells three times with PBS.

  • Counterstaining (Optional): Incubate the cells with a nuclear stain like Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature.

  • Final Wash: Wash the cells two more times with PBS.

Part 5: Imaging

  • Add fresh PBS or a suitable imaging buffer to the cells.

  • Image the cells using a fluorescence microscope equipped with appropriate filter sets for SiR (Excitation/Emission: ~650/670 nm) and the chosen nuclear stain.

  • Acquire images at each time point using identical imaging parameters (e.g., laser power, exposure time, gain) to ensure comparability.

Data Analysis and Interpretation

The primary output of this experiment will be a series of images showing the localization and intensity of the SiR signal at different chase time points.

  • Qualitative Analysis: Observe changes in the spatial distribution of the fluorescent signal over time. This can reveal protein trafficking pathways, localization to specific organelles, or secretion from the cell.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity in the whole cell or in specific subcellular regions.[19] Plotting the mean fluorescence intensity against the chase time can provide an estimate of the protein population's stability or degradation rate. A decrease in fluorescence intensity over time is indicative of degradation or secretion.

Important Considerations and Troubleshooting

IssuePossible CauseSolution
No or weak SiR signal - Inefficient metabolic labeling- Inefficient click reaction- Incorrect imaging settings- Increase pulse duration or HPG concentration- Prepare click reaction buffer fresh, especially the sodium ascorbate- Ensure correct filter sets are used for SiR
High background fluorescence - Incomplete washing after pulse or click reaction- Non-specific binding of the probe- Increase the number and duration of wash steps- Include a blocking step (e.g., 3% BSA in PBS) before the click reaction
Cell toxicity or morphological changes - High concentration of HPG or this compound- Copper toxicity from the click reaction- Titrate the concentration of labeling reagents- Use a copper-chelating ligand in the click reaction buffer or consider copper-free click chemistry alternatives if available
Photobleaching - Excessive light exposure- Minimize exposure time and laser power- Use an anti-fade mounting medium if compatible with the experiment

Conclusion

The pulse-chase imaging technique using this compound and click chemistry offers a robust and versatile method for studying the dynamics of newly synthesized biomolecules. Its reliance on non-radioactive reagents and a highly specific labeling chemistry makes it an accessible and powerful tool for a wide range of applications in cell biology and drug discovery. The far-red emission of the SiR dye provides excellent signal-to-noise ratios in the complex environment of the cell, enabling high-resolution imaging of molecular lifecycles. By carefully optimizing the pulse and chase times, researchers can gain unprecedented insights into the temporal and spatial regulation of cellular processes.

References

  • Roche, P. A., & Furuta, K. (2015). Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading. Current protocols in immunology, 110(1), 18-16.
  • Elgendy, M., Abdel-Aziz, A. K., & McMahon, C. (2018). Assessment of Modulation of Protein Stability Using Pulse-chase Method. Bio-protocol, 8(12).
  • The Pulse-Chase Technique. (n.d.). Retrieved from [Link]

  • Ushakov, K., & Sisco, Z. (2021). Pulse-Chase Analysis of Procollagen Biosynthesis by Azidohomoalanine Labeling. Bio-protocol, 11(18), e4162.
  • Pulse chase experiment explained. (2024, May 25). YouTube. Retrieved from [Link]

  • Morey, T. M., et al. (2021). SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Frontiers in Molecular Biosciences, 8, 738123.
  • Why do we add 'Chase' in Pulse-Chase Experiments in Protein Sorting? (2021, June 25). Reddit. Retrieved from [Link]

  • Magadán, J. G. (2017). Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation. Methods in molecular biology (Clifton, N.J.), 1593, 137–150.
  • Movie 13 Pulse chase experiment. (2017, June 14). YouTube. Retrieved from [Link]

  • Pulse Chase Analysis. (2019, June 30). Conduct Science. Retrieved from [Link]

  • Pulse-chase analysis. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Pulse chase experiments. (n.d.). Retrieved from [Link]

  • Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging. (n.d.). Bentham Science. Retrieved from [Link]

  • Urano, Y., et al. (2015). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Organic & Biomolecular Chemistry, 13(33), 8716-8726.
  • Liu, Z., et al. (2022). Gentle Rhodamines for Live-Cell Fluorescence Microscopy. ACS Central Science, 8(7), 957-966.
  • Zeglis, B. M., et al. (2023). Click Chemistry and Radiochemistry: An Update.
  • Liu, Z., et al. (2022). Gentle Rhodamines for Live-Cell Fluorescence Microscopy. ACS Central Science, 8(7), 957-966.
  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
  • Fluorescent Probes for Protein and Nucleic Acid Labeling. (n.d.). Boca Scientific Inc. Retrieved from [Link]

  • Lee, S., et al. (2019). Click Chemistry as a Tool for Cell Engineering and Drug Delivery. Polymers, 11(1), 108.
  • Best, M. D., et al. (2015). Collagen labelling with an azide-proline chemical reporter in live cells.
  • Linda, M. (2024). Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. Journal of Chemical and Pharmaceutical Research, 16(2), 101.
  • “Click Chemistry” for Molecular Imaging. (2025, August 10). ResearchGate. Retrieved from [Link]

  • CLICK-labeling of cellular metabolites. (n.d.). Jena Bioscience. Retrieved from [Link]

  • Tutorial: Labeling a Purified Antibody. (2014, August 5). YouTube. Retrieved from [Link]

  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. (n.d.). MDPI. Retrieved from [Link]

  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. (2025, October 16). ResearchGate. Retrieved from [Link]

Sources

Multi-color fluorescence imaging with SiR-PEG4-azide and GFP

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust methodology for dual-channel fluorescence imaging of Green Fluorescent Protein (GFP) fusion constructs and metabolically labeled biomolecules using SiR-PEG4-azide . While GFP provides genetic specificity, this compound offers a chemoselective, far-red fluorogenic handle for visualizing global synthesis of DNA, RNA, or nascent proteins via Click Chemistry. This guide addresses the critical challenge of preserving GFP fluorescence during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction and optimizes the use of the silicon rhodamine (SiR) fluorophore for high-contrast, super-resolution-ready imaging.

Introduction & Mechanistic Rationale

The Spectral Advantage

The combination of GFP and SiR (Silicon Rhodamine) represents a "Gold Standard" for multi-color imaging due to minimal spectral crosstalk.

  • GFP (Green): Excitation

    
     nm / Emission 
    
    
    
    nm.
  • SiR (Far-Red): Excitation

    
     nm / Emission 
    
    
    
    nm.

This >150 nm separation allows for simultaneous excitation without bleed-through. Furthermore, SiR's far-red emission penetrates deeper into tissue and avoids cellular autofluorescence common in the blue/green channels.

The Chemistry: this compound
  • The Fluorophore (SiR): Unlike standard cyanine dyes (e.g., Cy5), SiR exists in an equilibrium between a non-fluorescent spiro-lactone (closed) form and a fluorescent zwitterionic (open) form. It turns "ON" only when bound to a polar target (e.g., DNA/Protein) or in polar solvents. This fluorogenicity eliminates the need for extensive washing, reducing background noise.

  • The Linker (PEG4): The tetra-ethylene glycol spacer improves water solubility and reduces steric hindrance, significantly increasing the efficiency of the click reaction compared to direct azide attachments.

  • The Handle (Azide): The azide group (

    
    ) is bioorthogonal.[1][2][3][4] It reacts specifically with alkyne-tagged metabolic precursors (e.g., EdU, HPG) incorporated into the cell.
    
The Challenge: GFP vs. Copper

Standard Click Chemistry (CuAAC) relies on Copper(I), which generates reactive oxygen species (ROS) that can oxidize the GFP chromophore, quenching its fluorescence.

  • The Solution: This protocol utilizes THPTA or BTTAA , water-soluble ligands that chelate Copper(I). They accelerate the click reaction while shielding the GFP chromophore from oxidation, preserving >90% of GFP signal.

Experimental Workflow & Visualization

Figure 1: Experimental Logic Flow

Workflow Transfection 1. GFP Expression (24-48 hrs) Metabolic 2. Metabolic Labeling (Pulse with Alkyne-Tag) Transfection->Metabolic Add EdU/HPG Fixation 3. Fixation & Permeabilization (PFA + Triton X-100) Metabolic->Fixation Stop Biology Click 4. CuAAC Click Reaction (this compound + CuSO4 + THPTA) Fixation->Click Chemoselective Tagging Imaging 5. Multi-Color Imaging (Confocal / STED) Click->Imaging Data Acquisition

Caption: Step-by-step workflow for integrating genetic labeling (GFP) with chemical tagging (SiR-Click).

Materials & Reagents

ComponentSpecificationPurpose
This compound 1 mM stock in DMSOFar-red detection probe.
Metabolic Label EdU (DNA) or HPG (Protein)Alkyne-tagged precursor.
Copper Source 100 mM CuSO

(aq)
Catalyst for click reaction.
Reducing Agent 100 mM Sodium Ascorbate (fresh)Reduces Cu(II) to active Cu(I).
Protective Ligand THPTA or BTTAA (200 mM)CRITICAL: Protects GFP from quenching.
Fixative 4% Paraformaldehyde (PFA)Preserves cellular morphology.
Permeabilizer 0.5% Triton X-100 in PBSAllows dye entry into nucleus/cytosol.

Detailed Protocol

Phase 1: Cell Preparation & Metabolic Labeling
  • Seed Cells: Plate cells (e.g., HeLa, U2OS) on #1.5H glass coverslips.

  • Transfection: Transfect with your GFP plasmid of interest (e.g., GFP-Tubulin) 24 hours prior to labeling.

  • Pulse Labeling:

    • Dilute the Alkyne-Tag (e.g., EdU) to a final concentration of 10 µM in fresh culture medium.

    • Incubate cells for the desired pulse duration (e.g., 30 min for active replication forks, 2 hrs for bulk DNA).

    • Note: Longer pulses increase signal intensity but reduce temporal resolution.

Phase 2: Fixation & Permeabilization
  • Wash: Aspirate medium and wash 1x with warm PBS.

  • Fix: Add 4% PFA (pH 7.4) for 15 minutes at room temperature (RT).

  • Permeabilize: Wash 2x with PBS. Add 0.5% Triton X-100 in PBS for 10 minutes.

  • Block: Wash 3x with PBS containing 3% BSA (Bovine Serum Albumin) to block non-specific binding.

Phase 3: The GFP-Safe Click Reaction (The "Cocktail")

Expert Insight: Prepare the reaction cocktail immediately before use. The order of addition is critical to prevent copper precipitation.

  • Prepare Reaction Buffer (per 1 mL):

    • PBS (1x): 860 µL

    • This compound (2 µM final): 2 µL of 1 mM stock.

    • Premix Catalyst: In a separate tube, mix CuSO

      
        (20 µL of 100 mM) and THPTA  (40 µL of 200 mM). Vortex effectively. This forms the protective complex.
      
    • Add the Cu-THPTA mix to the PBS/Dye solution.

    • Start Reaction: Add Sodium Ascorbate (100 µL of 100 mM fresh stock) last. Invert to mix.

  • Incubate: Add the cocktail to the coverslips. Incubate for 30–60 minutes at RT in the dark.

  • Wash:

    • Wash 1x with PBS + 1 mM EDTA (removes excess copper).

    • Wash 2x with PBS.[5]

  • Nuclear Counterstain (Optional): Hoechst 33342 is compatible, but SiR-DNA (if using EdU) renders it redundant.

Phase 4: Imaging Settings
ChannelFluorophoreExcitation LaserEmission Filter
Green GFP488 nm500 – 550 nm
Far-Red This compound633 nm or 640 nm650 – 720 nm

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dim/No GFP Signal Copper toxicity (Oxidation).Must use THPTA or BTTAA. Do not use TBTA (poor solubility/protection). Reduce CuSO

concentration.
High Background (Red) Non-specific hydrophobic binding.SiR is fluorogenic, but high concentrations (>5 µM) can cause background. Reduce dye concentration to 1-2 µM.
Precipitate on Sample Copper precipitation.Ensure CuSO

is mixed with THPTA before adding to the buffer. Add Ascorbate last.

Mechanism of Action Diagram

Figure 2: SiR Fluorogenicity & Click Reaction

Mechanism Spiro SiR-Azide (Spiro-Lactone) NON-FLUORESCENT (Hydrophobic) Zwitter SiR-Triazole (Zwitterion) FLUORESCENT (Far-Red) (Bound to Target) Spiro->Zwitter CuAAC Reaction + Polarity Change Alkyne Biomolecule-Alkyne (e.g., EdU-DNA) Alkyne->Zwitter Covalent Bond

Caption: Transition of SiR from "OFF" to "ON" state upon clicking to the biomolecule.

References

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins." Nature Chemistry. Link

  • Hong, V., Presolski, S. I., Ma, C. & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link

    • Key reference for THPTA ligand usage to protect proteins.
  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[6] Nature Chemical Biology. Link

  • SpiroChrome AG. "SiR-Azide and Alkyne Application Note." Link (General reference for SiR spectral properties).

Sources

Visualizing Lipid Metabolism in Live Cells: An Application Guide to Bioorthogonal Imaging of Intracellular Lipid Droplets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The study of lipid droplets (LDs), the primary sites of neutral lipid storage in cells, is crucial for understanding metabolic diseases, cancer, and other cellular pathologies. While traditional fluorescent dyes have been instrumental in visualizing LDs, they often lack the specificity to distinguish between pre-existing and newly synthesized lipid pools. This guide details an advanced two-step bioorthogonal imaging strategy to specifically visualize metabolically active lipid droplets in living cells. We describe the metabolic incorporation of an azide-modified fatty acid into cellular lipids, followed by the highly specific and covalent labeling with a far-red, photostable Silicon-Rhodamine (SiR) fluorophore via click chemistry. This approach offers a powerful method for researchers, scientists, and drug development professionals to investigate dynamic changes in lipid storage and metabolism with high sensitivity and specificity.

Introduction: Beyond Static Staining of Lipid Droplets

Lipid droplets are dynamic organelles essential for cellular energy homeostasis, membrane synthesis, and signaling.[1][2] Dysregulation of LD formation and turnover is a hallmark of numerous diseases, including obesity, diabetes, and fatty liver disease.[3][4] Consequently, methods to visualize and quantify LDs are in high demand.

Conventional methods for LD imaging often rely on lipophilic dyes, such as BODIPY and Nile Red, which intercalate into the neutral lipid core of LDs.[5][6] While effective for general LD morphology, these dyes stain the entire cellular pool of LDs, making it difficult to study the dynamics of lipid synthesis and turnover. To address this limitation, we present a bioorthogonal chemical reporter strategy that enables the visualization of de novo lipid synthesis and storage.[7][8]

This method is based on two key components:

  • An azide-modified fatty acid (e.g., Azido Oleic Acid), which is fed to cells and incorporated into triglycerides through the cell's natural metabolic pathways.[9][10]

  • A Silicon-Rhodamine (SiR) dye conjugated to a strained alkyne (e.g., dibenzocyclooctyne, DBCO), which reacts specifically with the azide group via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry".[1][11]

SiR dyes are ideal for live-cell imaging due to their far-red excitation and emission profiles, which minimize phototoxicity and cellular autofluorescence.[12][13] The PEG4 linker on the SiR-DBCO probe enhances its solubility and bioavailability. The covalent nature of the click reaction ensures stable and specific labeling of the metabolically incorporated lipids.

Principle of the Two-Step Bioorthogonal Labeling Workflow

The workflow is a sequential process designed to specifically label newly synthesized lipids within lipid droplets.

// Edges B -> A [label="Supplementation"]; A -> C [label="Incubation"]; C -> D [label="Cellular Metabolism"]; D -> E; E -> F [lhead=cluster_1, minlen=2]; F -> G; G -> H; H -> I [lhead=cluster_2, minlen=2]; I -> J; } DOT Caption: Workflow for bioorthogonal lipid droplet imaging.

Materials and Reagents

This section provides a general list of required materials. Specific catalog numbers are not provided as they may vary by supplier.

Reagent Purpose Recommended Starting Concentration/Stock
Azide-Modified Fatty Acid (e.g., 16-Azido-hexadecanoic acid or custom synthesis)Metabolic Labeling Precursor10-50 mM in DMSO or Ethanol
SiR-PEG4-DBCOClickable Fluorophore1 mM in DMSO
Fatty Acid-Free Bovine Serum Albumin (BSA)Carrier for Fatty Acid Delivery10% (w/v) in PBS
Oleic AcidOptional: To Induce Lipid Droplet Formation100 mM in Ethanol
Complete Cell Culture MediumCell Growth and MaintenanceAs required for the cell line
Phosphate-Buffered Saline (PBS)Washing CellsSterile, 1X solution
Hoechst 33342 or DAPINuclear Counterstain (Optional)1 mg/mL in water
Paraformaldehyde (PFA)Fixative (for fixed-cell imaging)4% in PBS
Saponin or Triton X-100Permeabilization Agent (for fixed-cell imaging)0.1% in PBS

Detailed Experimental Protocols

Protocol 1: Live-Cell Imaging of Newly Synthesized Lipid Droplets

This protocol is designed for real-time visualization of lipid metabolism in living cells.

A. Preparation of Fatty Acid-BSA Conjugates (Day 1)

  • Prepare a 10% BSA solution: Dissolve fatty acid-free BSA in PBS.

  • Complex Oleic Acid (Optional): To induce robust lipid droplet formation, pre-complex oleic acid with BSA. Warm the BSA solution to 37°C. Add the desired amount of oleic acid stock solution dropwise while vortexing to achieve a final concentration of 5-10 mM. Incubate at 37°C for 30 minutes.

  • Complex Azide-Fatty Acid: In a separate tube, warm the 10% BSA solution to 37°C. Add the azide-fatty acid stock solution dropwise to the BSA solution to a final concentration of 1-5 mM. Vortex and incubate at 37°C for 30 minutes.

B. Cell Seeding (Day 1)

  • Seed cells of interest (e.g., HepG2, 3T3-L1) onto a glass-bottom imaging dish or chamber slide at a density that will result in 60-70% confluency on the day of the experiment.

  • Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

C. Metabolic Labeling (Day 2)

  • Induce Lipid Droplet Formation (Optional): If using, replace the culture medium with fresh medium containing the oleic acid-BSA complex (final oleic acid concentration of 100-200 µM). Incubate for 18-24 hours.[3]

  • Metabolic Labeling: Add the azide-fatty acid-BSA complex to the cell culture medium to a final concentration of 25-100 µM.

  • Incubate for 4-24 hours. The optimal incubation time will depend on the cell type and metabolic rate and should be determined empirically.

D. Click Reaction and Staining (Day 3)

  • Prepare a fresh solution of SiR-PEG4-DBCO in complete culture medium at a final concentration of 1-5 µM.

  • Remove the medium containing the azide-fatty acid from the cells.

  • Wash the cells twice with pre-warmed PBS.

  • Add the SiR-PEG4-DBCO solution to the cells.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • (Optional) For nuclear counterstaining, add Hoechst 33342 to a final concentration of 1 µg/mL during the last 10 minutes of incubation.

  • Wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

E. Imaging

  • Image the cells immediately on a confocal or widefield fluorescence microscope equipped for live-cell imaging (with environmental control).

  • Imaging Parameters:

    • SiR Channel: Ex: 640-650 nm, Em: 660-680 nm.

    • Hoechst Channel (if used): Ex: ~350 nm, Em: ~460 nm.

  • Acquire images using settings that minimize phototoxicity, especially for time-lapse experiments.

// Edges A -> B; B -> C [lhead=cluster_1, minlen=2]; C -> D; D -> E [lhead=cluster_2, minlen=2]; E -> F; F -> G; G -> H [lhead=cluster_3, minlen=2]; H -> I; } DOT Caption: Live-cell imaging protocol workflow.

Protocol 2: Fixed-Cell Imaging

For experiments requiring higher resolution or co-staining with antibodies, a fixation and permeabilization step can be included after the click reaction.

  • Follow steps A through D as described in Protocol 4.1.

  • After the final wash step (D.7), proceed with the following:

  • Fixation: Remove the PBS and add 4% PFA in PBS. Incubate for 15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Permeabilization: Add 0.1% Saponin or Triton X-100 in PBS to the cells. Incubate for 10 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • At this point, you can proceed with antibody staining protocols or directly mount the coverslip for imaging.

Expected Results and Data Interpretation

Upon successful execution of the protocol, you should observe distinct, punctate fluorescent signals in the far-red channel, localized to the cytoplasm of the cells. These puncta represent lipid droplets containing newly synthesized, azide-tagged lipids that have been covalently labeled with the SiR fluorophore. The intensity of the SiR signal will be proportional to the amount of azide-fatty acid incorporated.

In cells treated with oleic acid to induce LD formation, a significant increase in the number and size of SiR-positive puncta is expected compared to control cells. This demonstrates the method's ability to detect changes in lipid storage dynamics.

Troubleshooting

Problem Possible Cause Solution
No or Weak SiR Signal Inefficient metabolic incorporation of azide-fatty acid.Increase the concentration of the azide-fatty acid and/or the incubation time. Ensure the fatty acid is properly complexed with BSA.
Low metabolic activity of cells.Use cells known to have active lipid metabolism (e.g., hepatocytes, adipocytes). Ensure cells are healthy and not overly confluent.
Inefficient click reaction.Increase the concentration of the SiR-PEG4-DBCO probe or the incubation time. Ensure the probe has not degraded; store it properly.
High Background Fluorescence Incomplete removal of unbound probe.Increase the number and duration of wash steps after both metabolic labeling and the click reaction.
Non-specific binding of the SiR probe.Decrease the concentration of the SiR-PEG4-DBCO probe.
Cell Toxicity High concentration of DMSO or fatty acids.Ensure the final concentration of DMSO in the culture medium is below 0.5%. Titrate the fatty acid concentrations to find the optimal balance between labeling and cell health.

References

  • Silicon Rhodamine-Based Fluorescence Lifetime Probe for Dynamics Mapping Lysosomal Oxidative Stress. PubMed. Available at: [Link]

  • Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism. PMC. Available at: [Link]

  • Silicon Rhodamine-Based Fluorescence Lifetime Probe for Dynamics Mapping Lysosomal Oxidative Stress. PMC. Available at: [Link]

  • Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. Available at: [Link]

  • A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets. MDPI. Available at: [Link]

  • ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification. PMC. Available at: [Link]

  • Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants. PMC. Available at: [Link]

  • Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup. PMC. Available at: [Link]

  • Super-Resolution Microscopic Imaging of Lipid Droplets in Living Cells via Carbonized Polymer Dot-Based Polarity-Responsive Nanoprobe. PubMed Central. Available at: [Link]

  • Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification. ResearchGate. Available at: [Link]

  • Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. PMC. Available at: [Link]

  • Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science (RSC Publishing). Available at: [Link]

  • Supplementary information Fluorogenic probes for live-cell imaging of the cytoskeleton. MPG.PuRe. Available at: [Link]

  • Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. JOCPR. Available at: [Link]

  • Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2. Frontiers. Available at: [Link]

  • Probing Glycerolipid Metabolism using a Caged Clickable Glycerol-3-Phosphate Probe. PMC. Available at: [Link]

  • Key insights on click chemistry and bioorthogonal chemistry. CAS.org. Available at: [Link]

  • Uncovering New Drug Targets at the Mitochondrial–Lipid Droplet Interface. Syncell. Available at: [Link]

  • Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. The Francis Crick Institute. Available at: [Link]

  • Super-resolution imaging of microtubules with SiR derivatives. ResearchGate. Available at: [Link]

  • What is "Click" Chemistry & Bioorthogonal Chemistry | Nobel Prize 2022. YouTube. Available at: [Link]

  • Lipid-droplet associated mitochondria promote fatty-acid oxidation through a distinct bioenergetic pattern in male Wistar rats. ResearchGate. Available at: [Link]

  • Fluorescent probes for the imaging of lipid droplets in live cells. ResearchGate. Available at: [Link]

  • Fluorescent probes for the imaging of lipid droplets in live cells. The University of Bath's research portal. Available at: [Link]

Sources

SiR-PEG4-azide incubation times for HeLa cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of SiR-PEG4-Azide Incubation Kinetics for Metabolic Labeling in HeLa Cells

Executive Summary

This guide details the application of This compound , a deep-red fluorogenic probe, for labeling alkyne-modified biomolecules in HeLa cells. Unlike direct stains (e.g., SiR-DNA), this compound is a bioorthogonal handle that requires a two-step metabolic labeling process.

The critical variable in this workflow is incubation time , which differs fundamentally between Fixed Cell (CuAAC) and Live Cell (SPAAC) workflows. This note provides optimized kinetics to maximize Signal-to-Noise Ratio (SNR) while minimizing background and cytotoxicity.

Mechanism of Action & Probe Design

Why this compound?

  • Silicon Rhodamine (SiR) Core: Excitation/Emission (~650/670 nm) falls in the "optical window" of tissue, reducing autofluorescence and phototoxicity. It is compatible with STED super-resolution microscopy.[1]

  • PEG4 Linker: The polyethylene glycol spacer is critical. It increases water solubility and reduces steric hindrance, allowing the azide group to access intracellular alkyne targets that hydrophobic dyes cannot reach.

  • Fluorogenicity: The SiR core exists in equilibrium between a non-fluorescent spiro-lactone (closed) form and a fluorescent zwitterionic (open) form. While less pronounced than in DNA-binding probes, this equilibrium reduces background signal from unbound dye.

Reaction Pathways

Bioorthogonal_Pathways Metabolic_Precursor Metabolic Precursor (EdU or DBCO-Sugar) HeLa_Cell HeLa Cell Incorporation Metabolic_Precursor->HeLa_Cell 1-24h Pulse Alkyne_Target Alkyne-Modified Biomolecule HeLa_Cell->Alkyne_Target Reaction_Split Reaction Type Alkyne_Target->Reaction_Split SiR_Azide This compound (Probe) SiR_Azide->Reaction_Split CuAAC CuAAC (Fixed) Copper-Catalyzed 30 min Reaction_Split->CuAAC Terminal Alkyne (e.g., EdU) SPAAC SPAAC (Live) Strain-Promoted 1-2 Hours Reaction_Split->SPAAC Cyclooctyne (e.g., DBCO) Imaging STED/Confocal Imaging CuAAC->Imaging SPAAC->Imaging

Figure 1: Workflow decision matrix for this compound labeling. The choice of metabolic precursor dictates the downstream chemistry and incubation requirements.

Optimized Incubation Protocols

Protocol A: Fixed Cell DNA Labeling (EdU + CuAAC)

Target: Nascent DNA synthesis in S-phase HeLa cells. Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition.

Rationale: Copper is toxic to live cells. This protocol is strictly for fixed endpoints. The reaction is extremely fast; extended incubation increases background without increasing specific signal.

  • Metabolic Pulse: Incubate HeLa cells with 10 µM EdU for 1–2 hours (S-phase capture).

  • Fixation: 3.7% Formaldehyde in PBS for 15 min.

  • Permeabilization: 0.5% Triton X-100 in PBS for 20 min.

  • Click Reaction (The Critical Step):

    • This compound Conc: 2–5 µM.

    • Catalyst: CuSO₄ (1 mM) + Sodium Ascorbate (100 mM).

    • Incubation Time: 30 minutes at Room Temperature (RT), protected from light.

    • Note: Incubating >60 mins often leads to non-specific nuclear staining.

  • Wash: 3x with PBS containing 1% BSA (5 min each).

Protocol B: Live Cell Glycan/Protein Labeling (SPAAC)

Target: Cell surface or intracellular glycans/proteins. Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free).

Rationale: This relies on ring-strain (e.g., DBCO or BCN groups) rather than copper. The kinetics are slower (2nd order rate constants are lower than CuAAC), requiring longer incubation times for the probe to penetrate and react.

  • Metabolic Pulse: Incubate HeLa cells with Ac4ManNAz (or DBCO-bearing precursor) for 24 hours .

  • Wash: 2x with warm media to remove free precursor.

  • Labeling (The Critical Step):

    • Dilute This compound to 1–2 µM in fresh culture media.

    • Incubation Time: 1–2 hours at 37°C / 5% CO₂.

    • Optimization: For surface targets, 30-45 mins is sufficient. For intracellular targets (nuclear/cytosolic), 2 hours is optimal for diffusion and reaction.

  • Wash (Optional but Recommended):

    • While SiR is fluorogenic, a 15-minute washout in probe-free media improves SNR by allowing efflux of unbound probe.

  • Imaging: Live imaging in phenol-red-free media.

Data Analysis: Incubation Time vs. Signal Quality

The following table summarizes the relationship between incubation time and imaging metrics for Live Cell (SPAAC) labeling in HeLa cells (1 µM probe).

Incubation TimeIntracellular PenetrationSignal Intensity (RFU)Background NoiseSignal-to-Noise (SNR)Recommendation
15 min Low (Surface only)++LowInsufficient for intracellular targets.
1 Hour Moderate++++HighOptimal for rapid assays.
2 Hours High (Nuclear access)++++++Maximal Standard for deep tissue/organelle imaging.
Overnight Complete+++++++++ModerateNot Recommended. High non-specific accumulation in lysosomes.

Critical Troubleshooting & Controls

1. "Speckled" Background (Lysosomal Trapping):

  • Cause: SiR probes can accumulate in acidic vesicles (lysosomes) if incubated too long (>4 hours).

  • Solution: Add Verapamil (10 µM) during staining to inhibit efflux pumps (P-gp), or strictly limit incubation to <2 hours.

2. Low Signal in Fixed Cells:

  • Cause: Oxidation of the Copper(I) catalyst.

  • Solution: Prepare the Sodium Ascorbate solution fresh immediately before use. Do not use stock solutions older than 15 minutes.

3. Self-Validation Controls (Trustworthiness):

  • Negative Control: Cells incubated with this compound without the metabolic precursor (EdU/DBCO). Any signal here is non-specific binding.

  • Competition Control: Pre-incubate with a non-fluorescent azide (excess) before adding this compound to verify specific binding sites.

References

  • Lukinavičius, G., et al. (2013).[1][2] "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[1][2] Nature Chemistry, 5, 132–139.[1][2] Link

    • Foundational text on SiR probe chemistry and properties.
  • Sletten, E. M., & Bertozzi, C. R. (2011). "From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions." Accounts of Chemical Research, 44(9), 666–676. Link

    • Authorit
  • Spirochrome AG. (n.d.). "SiR-Azide Protocol and Datasheet." Spirochrome Application Notes. Link

    • Vendor-specific handling data for SiR-Azide deriv
  • Salic, A., & Mitchison, T. J. (2008). "A chemical method for fast and sensitive detection of DNA synthesis in vivo." Proceedings of the National Academy of Sciences, 105(7), 2415–2420. Link

    • Establishes the standard EdU-CuAAC labeling protocol.

Sources

3.[1][2][3][4] Troubleshooting & Optimization

Technical Support Center: Optimizing Signal-to-Noise in SiR-PEG4-Azide Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Fluorescence in SiR-PEG4-Azide Staining Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs

Core Concept: The Fluorogenic Equilibrium

Before troubleshooting, it is critical to understand why SiR (Silicon Rhodamine) generates background. Unlike standard fluorophores (e.g., Alexa Fluor 488), SiR is fluorogenic . It exists in a dynamic equilibrium between two states:[1][2]

  • Spirolactone (OFF): Non-fluorescent, hydrophobic, cell-permeable.

  • Zwitterion (ON): Highly fluorescent, polar.

The Problem: The "ON" state is triggered by polarity. While binding to your target (via the azide-alkyne click reaction) stabilizes the ON state, non-specific binding to hydrophobic cellular structures (membranes, lipid droplets) or aggregation of the dye can also force the ring open, creating high background noise. The PEG4 linker improves solubility but does not eliminate the hydrophobic nature of the SiR core.

Visualizing the Mechanism

The following diagram illustrates the chemical equilibrium that dictates your signal-to-noise ratio.

SiR_Mechanism Spiro Spirolactone Form (OFF State) Hydrophobic & Permeable Zwitter Zwitterion Form (ON State) Fluorescent & Polar Spiro->Zwitter Acidic pH / Polarity Zwitter->Spiro Non-polar Solvent Target Specific Target (Alkyne-Tagged Biomolecule) Zwitter->Target Click Reaction (Stable Signal) Background Non-Specific Binding (Lipid Droplets/Aggregates) Zwitter->Background Hydrophobic Interaction (Noise)

Figure 1: The SiR Fluorogenic Switch.[1][2][3][4] Background arises when the Zwitterion form is stabilized by non-specific hydrophobic pockets rather than the specific click-reaction target.

Troubleshooting Module: Pre-Staining & Reaction Conditions

Q: My background is high across the entire sample. Is my concentration too high?

A: Likely, yes.[5] Because SiR is hydrophobic, it aggregates at high concentrations.

  • The Fix: Perform a titration curve. Standard SiR-azide working concentrations range from 500 nM to 2 µM .

  • Best Practice: Do not exceed 5 µM. If you need more signal, increase the incubation time, not the concentration.

Q: I see bright, non-specific punctae (dots) outside my target area. What are these?

A: These are likely dye aggregates. The PEG4 linker helps solubility, but SiR can still crash out of solution in aqueous buffers if not handled correctly.

  • The Fix:

    • Centrifuge the Stock: Spin down your SiR-azide stock solution (10,000 x g for 2 mins) before diluting it to remove micro-aggregates.

    • Solvent Compatibility: Ensure your stock is dissolved in high-quality anhydrous DMSO. Avoid storing diluted stocks in aqueous buffers (PBS) for long periods.

Q: How does the Click Chemistry method (CuAAC vs. SPAAC) affect background?

A: The choice of catalyst is a major source of background.

FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Reagents CuSO₄ + Ascorbate + Ligand (THPTA/TBTA)DBCO- or BCN-modified molecules
Background Risk Moderate. Copper oxidation causes precipitate.High. DBCO is bulky and very hydrophobic.
Toxicity High (Copper is toxic).Low (Bioorthogonal).
Recommendation Use THPTA ligand to chelate copper and prevent precipitation.Use strictly for live cells; wash aggressively with BSA.

Troubleshooting Module: Washing & Post-Processing

This is the most critical step for SiR probes.

Q: I washed with PBS 3 times, but the background persists. Why?

A: PBS alone is insufficient. This compound is "sticky." You need a protein scavenger in your wash buffer to compete for the hydrophobic dye molecules stuck to membranes.

  • The Fix: Use 3% to 5% Bovine Serum Albumin (BSA) or 10% FBS in your wash buffer. The albumin acts as a "sponge," soaking up the free hydrophobic dye.

Q: What is the optimal washing protocol?

A: Follow this "Pulse-Wash" workflow to maximize Signal-to-Noise (S/N).

Wash_Protocol Step1 Step 1: The Click Reaction Incubate this compound (30-60 mins) Step2 Step 2: The Scavenger Wash Wash 2x with 3% BSA in PBS (15 mins each, gentle rocking) Step1->Step2 Remove Reaction Mix Step3 Step 3: The Clearance Wash Wash 1x with PBS + 0.1% Tween-20 (5 mins) Step2->Step3 Remove Bulk Dye Step4 Step 4: Fixation (Optional) Post-fix with 4% PFA if needed Step3->Step4 Step5 Step 5: Imaging Excite at 650 nm / Emit at 670 nm Step4->Step5

Figure 2: Optimized Washing Workflow. The BSA wash (Step 2) is the critical intervention point for reducing background.

Q: Can I use "Optical Clearing" to reduce background?

A: Yes, but be careful.

  • Technique: Fluorescence Life-time Imaging (FLIM) or simple gating can separate the "bound" SiR (longer lifetime) from "free" SiR (shorter lifetime).

  • Simple Solution: If you don't have FLIM, ensure you are imaging in the Far-Red/NIR channel (Cy5 settings) . Avoid bleed-through from DAPI/GFP channels, which can mimic background.

Advanced FAQs for Drug Development

Q: We are using this compound for metabolic labeling (e.g., EdU proliferation assays). The nucleus is bright, but so is the cytoplasm.

A: This indicates insufficient permeabilization or copper precipitation.

  • Permeabilization: Ensure you use 0.5% Triton X-100 for at least 20 minutes before the click reaction. The click reagents must penetrate the nucleus efficiently.

  • Copper Chelation: If using CuAAC, you must use a ligand like THPTA (water-soluble) or TBTA (DMSO-soluble).

    • Protocol Tip: Premix CuSO₄ and THPTA before adding them to the reaction mix. This protects the Cu(I) state and prevents copper from crashing out and sticking to cytoplasmic proteins.

Q: Is the PEG4 linker cleavable?

A: No, the standard this compound linker is stable. If you require a cleavable linker (e.g., for mass spec downstream), you must specifically order a probe with a disulfide or photocleavable spacer.

Q: Can I use this for live-cell imaging?

A: Yes, but this compound is generally used for fixed cell click chemistry. For live cells, you are likely doing SPAAC (Copper-free).

  • Warning: Intracellular copper-free click reaction is slow. The dye must sit in the cell for hours.

  • Efflux Pump Issue: Live cells may pump the dye out. Co-incubation with Verapamil (10 µM) can inhibit efflux pumps (P-glycoprotein) and retain the probe, though this increases background. For reducing background in live cells, wash with media containing serum (FBS), not just PBS.

Summary of Key Specifications

ParameterRecommended ValueNotes
Excitation / Emission 652 nm / 674 nmMatches Cy5 filter sets.
Extinction Coefficient ~100,000 M⁻¹cm⁻¹High brightness.
Solubility Moderate (PEG4 helps)Dissolve in DMSO , dilute in buffer immediately before use.
Working Concentration 0.5 – 2.0 µMTitrate for your specific cell line.
Critical Wash Reagent 3-5% BSA Essential for removing hydrophobic background.
Copper Ligand (CuAAC) THPTA (Recommended)Superior to TBTA for aqueous biological samples.[6]

References

  • Lukinavičius, G., et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. Nature Chemistry, 5, 132–139. Link

  • Lukinavičius, G., et al. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton. Nature Methods, 11, 731–733. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • SpiroChrome. (n.d.). SiR-Actin and SiR-Tubulin User Manual. (Provides foundational data on SiR wash protocols). Link

  • BroadPharm. (n.d.). Click Chemistry Protocols & Troubleshooting. Link

Sources

Technical Support Center: Solubilization & Handling of SiR-PEG4-Azide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TSR-SiR-004 Subject: Optimization of Solubilization Protocols (DMSO vs. Water) Assigned Specialist: Senior Application Scientist, Bio-Conjugation Unit

Executive Summary

You are working with SiR-PEG4-azide , a high-performance far-red fluorophore utilized for bio-orthogonal labeling (Click Chemistry).

The Critical Constraint: While the PEG4 (polyethylene glycol) linker provides a hydrophilic "spacer" to reduce aggregation and steric hindrance, the core Silicon Rhodamine (SiR) fluorophore is inherently hydrophobic (lipophilic).

The Verdict: You cannot store this reagent in water or aqueous buffers. Doing so will lead to immediate aggregation, precipitation, and loss of labeling efficiency. The "Gold Standard" protocol requires anhydrous DMSO for stock solutions, with aqueous buffers used only for the final working solution.

Module 1: The Primary Protocol (Gold Standard)

This protocol ensures maximum stability and reactivity. Deviating from this (e.g., dissolving directly in PBS) is the #1 cause of experimental failure with SiR probes.

Step-by-Step Stock Preparation
  • Receive & Acclimate:

    • This compound arrives as a lyophilized solid (often a blue/green film or powder).

    • Allow the vial to warm to Room Temperature (RT) for 20 minutes before opening. This prevents atmospheric moisture from condensing inside the cold vial (hydrolysis risk).

  • Solvation (The DMSO Step):

    • Add Anhydrous DMSO (Dimethyl Sulfoxide) to the vial.[1]

    • Target Concentration: 1 mM to 10 mM. (1 mM is standard for most click reactions).

    • Note: Avoid DMF (Dimethylformamide) if possible, as it degrades faster than DMSO upon storage.

  • Homogenization:

    • Vortex vigorously for 30 seconds.

    • Centrifuge briefly (spin-down) to collect the solution at the bottom.

  • Aliquot & Store:

    • Divide into small aliquots (e.g., 10–20 µL) to avoid freeze-thaw cycles.

    • Storage: -20°C, protected from light. Desiccated container preferred.

Visual Workflow: Stock Preparation

StockPrep Start Lyophilized Solid (this compound) Acclimate Warm to RT (20 mins) Start->Acclimate Prevent Condensation Solvate Add Anhydrous DMSO (Target: 1-10 mM) Acclimate->Solvate Dissolution Vortex Vortex & Spin Solvate->Vortex Homogenize Aliquot Aliquot into PCR tubes Vortex->Aliquot Avoid Freeze-Thaw Store Store at -20°C (Dark/Dry) Aliquot->Store Long-term Stability

Caption: Figure 1. Correct reconstitution workflow ensuring anhydrous conditions and minimizing degradation risks.

Module 2: The Aqueous Dilemma (Why Water Fails)

Users often assume that because it contains PEG4 , it is water-soluble. This is a dangerous half-truth.

FeaturePropertyImpact on Solubility
SiR Core Highly Aromatic, HydrophobicDrives aggregation (π-π stacking) in water.
PEG4 Linker Hydrophilic, FlexibleIncreases solubility slightly, but cannot overcome the core's hydrophobicity at high concentrations (>50 µM).
Azide Group Small, Relatively NeutralMinimal impact on solubility.

The Mechanism of Failure in Water: If you add water directly to the solid:

  • Micelle Formation: The hydrophobic SiR cores cluster together to hide from water molecules, exposing the PEG linkers outward.

  • Fluorescence Quenching: SiR dyes are fluorogenic. When aggregated, they self-quench (H-dimer formation), leading to zero signal .

  • Precipitation: Large aggregates "crash out" of solution and stick to the plastic walls of your tube. You lose 90%+ of your expensive reagent.

Module 3: Troubleshooting & FAQs
Q1: I dissolved the solid in PBS, and now I see blue specks. Can I save it?

Answer: Likely not. The "specks" are precipitated dye.

  • Attempted Rescue: Add DMSO to the aqueous solution until the final concentration is 50% DMSO. Vortex heavily and sonicate. This might resolubilize it, but the high DMSO content may be incompatible with your biological sample later.

  • Prevention: Always dissolve in 100% DMSO first, then dilute.

Q2: What is the maximum DMSO concentration my cells/proteins can tolerate?

Answer:

  • Live Cells: Most mammalian cells tolerate up to 0.5% - 1% v/v DMSO for short periods (1-4 hours).

  • Fixed Cells/Proteins: Can tolerate significantly higher (5-10%), but 1-2% is standard for Click Chemistry to maintain protein structure.

  • Calculation: If you have a 1 mM DMSO stock and need 1 µM working concentration, you are diluting 1:1000. Your final DMSO concentration is 0.1%, which is perfectly safe.

Q3: My background signal is "spotty" or punctate.

Answer: This indicates micro-aggregates .

  • Cause: The working solution (in buffer) sat for too long before use, or the dilution was done too rapidly.

  • Fix:

    • Centrifuge your working solution at 10,000 x g for 2 minutes before adding to the sample. This pellets aggregates.

    • Add a surfactant like 0.05% Tween-20 or Triton X-100 to the working buffer (if compatible with your biology) to stabilize the SiR-PEG4 molecules.

Q4: Can I use DMF instead of DMSO?

Answer: Yes, but with caution.

  • DMF is a good solvent for SiR, but it hydrolyzes over time into dimethylamine and formic acid, which can alter pH and damage samples. Use fresh, high-grade DMF only. DMSO is safer for long-term storage.

Module 4: Experimental Logic (Click Chemistry)

When performing CuAAC (Copper-Catalyzed) or SPAAC (Copper-Free) reactions, the solvent system dictates the kinetics.

The "Co-Solvent" Strategy: You generally want a final reaction mix of 95% Buffer / 5% DMSO .

  • The DMSO keeps the this compound soluble and "open" for reaction.

  • The Buffer maintains the biomolecule's native state.

Logic Flow for Reaction Setup:

ReactionLogic Stock 1. DMSO Stock (1 mM this compound) Mix 3. Intermediate Dilution (Optional: 10x in Buffer) Stock->Mix Slow Addition Final 4. Final Reaction Mix (1-10 µM Probe) Stock->Final Direct Addition (Risk of Shock) Buffer 2. Reaction Buffer (PBS/Tris + 0.1% Tween) Buffer->Mix Mix->Final Add to Sample Precip Risk: Precipitation! Final->Precip If DMSO < 1% or High Conc.

Caption: Figure 2. Dilution strategy to prevent "Solvent Shock" precipitation. Intermediate dilution is recommended for sensitive samples.

References
  • Lukinavičius, G., et al. (2013).[2][3] "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins."[2][3][4] Nature Chemistry, 5, 132–139.[2][3][4]

  • Spirochrome AG. (n.d.). "SiR-Azide Datasheet & Protocol." Spirochrome Technical Documentation.

  • Thermo Fisher Scientific. (n.d.). "Click Chemistry Labeling Protocols and Solvent Compatibility." Molecular Probes Handbook.

Sources

Preventing non-specific binding of silicon rhodamine azides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Silicon Rhodamine (SiR) Chemistry.

As a Senior Application Scientist, I often see researchers struggle with SiR reagents not because the chemistry fails, but because the environment is uncontrolled. SiR is a "smart" fluorophore, but it is also hydrophobic. If you treat it like a standard Alexa Fluor or FITC dye, you will encounter significant non-specific background.

This guide is structured to troubleshoot and prevent non-specific binding by mastering the Spiro-Lactone Equilibrium .

Part 1: The Mechanistic Root of the Problem

To prevent background, you must understand why SiR fluoresces. Unlike standard fluorophores that are "always on," SiR exists in a dynamic equilibrium between two states:

  • Spiro-Lactone (OFF): A closed, colorless, non-fluorescent, hydrophobic ring structure. This is the preferred state in non-polar solvents and allows cell permeability.

  • Zwitterion (ON): An open, highly fluorescent, charged structure. This state is triggered by binding to a polar target (like DNA or a protein surface) or by high dielectric environments.

The Failure Mode: Non-specific binding occurs when SiR aggregates or enters hydrophobic pockets (membranes, lipid droplets) that inadvertently force the ring open or trap the hydrophobic "OFF" state, which then slowly leaks into the "ON" state due to local polarity shifts.

Visualizing the Mechanism

SiR_Equilibrium Spiro Spiro-Lactone Form (OFF - Non-Fluorescent) Hydrophobic & Cell Permeable Zwitterion Zwitterion Form (ON - Far-Red Fluorescence) Polar & Charged Spiro->Zwitterion Acidic pH / Polar Environment Target Specific Target Binding (Desired Signal) Spiro->Target Specific Click Reaction Nonspecific Aggregates / Lipid Droplets (Background Noise) Spiro->Nonspecific Hydrophobic Interaction Zwitterion->Spiro Non-polar Solvents Target->Zwitterion Stabilizes ON State Nonspecific->Zwitterion False ON Signal

Figure 1: The SiR Equilibrium. Your goal is to maximize the Blue path (Specific Target) while suppressing the Yellow path (Nonspecific).

Part 2: Protocol Optimization (The "How-To")

Phase 1: The Click Reaction (CuAAC)

If you are using SiR-Azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the copper catalyst is often the source of background, not the dye itself. Copper can oxidize proteins, creating "sticky" sites that trap the dye.

Critical Rule: Never use Cu(I) without a protective ligand.

  • Recommended Ligand: THPTA or BTTAA.

  • The Golden Ratio: Maintain a 1:5 ratio of Cu : Ligand. (e.g., 100 µM CuSO₄ : 500 µM THPTA). This shields biomolecules from oxidative damage while keeping the reaction fast.

Phase 2: The "BSA Scavenge" Wash Protocol

Standard PBS washes are often insufficient for SiR-Azides because the dye is hydrophobic. It resists being washed away by water. You need a "scavenger" to pull the unreacted hydrophobic dye out of the sample.

The Protocol:

  • Reaction Stop: After your click reaction, remove the supernatant.

  • Scavenge Wash (Critical): Incubate samples with PBS + 1% BSA (Bovine Serum Albumin) for 15 minutes at RT.

    • Why? Albumin has hydrophobic pockets that act as a "sink," extracting unbound SiR molecules from membranes and plasticware.

  • Detergent Wash: Follow with PBS + 0.1% Tween-20 (2 x 5 mins).

    • Why? Breaks up loosely associated aggregates.

  • Final Rinse: PBS (1 x 5 mins) to remove detergent.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "I see bright punctate spots in the cytoplasm, not my target."

Diagnosis: Lysosomal accumulation or Lipid Droplet partitioning. Technical Insight: Unreacted SiR-Azide is hydrophobic. In live cells or poorly fixed samples, it partitions into lipid droplets or is sequestered into lysosomes (which are acidic, forcing the "ON" state). Solution:

  • If Live: Treat cells with Verapamil (1-10 µM) . This inhibits efflux pumps (P-gp) which can paradoxically concentrate dyes in organelles, or simply helps clear the dye depending on the cell line.

  • If Fixed: Increase the stringency of your wash. Use the BSA Scavenge Protocol (above). If the problem persists, perform a brief wash with 30-50% DMSO in PBS (if your target protein can withstand it) to dissolve hydrophobic aggregates.

Issue 2: "My background is high in the Nucleus."

Diagnosis: DNA Intercalation. Technical Insight: The planar structure of Rhodamines allows them to intercalate into DNA, similar to Hoechst, even without a specific targeting group. Solution:

  • Titration: You are likely using too much dye. SiR reagents are extremely bright.[1] Drop your concentration from 1-5 µM down to 100-500 nM .

  • Blocking: Ensure you block with BSA or Normal Goat Serum before adding the click cocktail.

Issue 3: "The signal is weak, so I added more dye, but now it's just messy."

Diagnosis: The "Fluorogenic Trap." Technical Insight: Adding more dye shifts the equilibrium toward aggregation (Self-Quenching or Non-Specific ON). Solution:

  • Do not increase dye concentration. Instead, optimize the Click Efficiency .

  • Check Ascorbate: Sodium Ascorbate oxidizes rapidly in air. Make it fresh every single time. If your ascorbate is yellow, your reaction has failed before it started.

Part 4: Comparative Data & Decision Matrix

Table 1: Wash Buffer Efficacy for SiR-Azide Removal

Wash Buffer CompositionRemoval EfficiencyRisk to SampleRecommended For
PBS (Standard) Low (< 40%)NoneInitial rinse only
PBS + 0.1% Tween-20 Moderate (60%)LowGeneral proteins
PBS + 1% BSA High (85%) NoneStandard Protocol
50% DMSO in PBS Very High (> 95%)High (Protein denaturation)Robust targets / Aggregates

Workflow Decision Tree

Troubleshooting_Tree Start Start: High Background? Type Identify Pattern Start->Type Nuclear Nuclear Haze Type->Nuclear DNA Binding Dots Cytoplasmic Dots Type->Dots Aggregation General General Haze Type->General Sticky Protein Sol_Conc Reduce Dye Conc. (Try 100 nM) Nuclear->Sol_Conc Sol_Wash Use BSA Scavenge Wash Dots->Sol_Wash Sol_Ligand Check Cu:Ligand Ratio (Use 1:5) General->Sol_Ligand

Figure 2: Rapid decision tree for troubleshooting background noise.

References

  • Lukinavičius, G., et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. Nature Chemistry, 5, 132–139. Link

  • Lukinavičius, G., et al. (2014).[2][3] Fluorogenic probes for live-cell imaging of the cytoskeleton.[3] Nature Methods, 11, 731–733.[2] Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • SpiroChrome Technical Documentation. SiR-Actin and SiR-Tubulin Kit Protocols. Link

Sources

4. Validation & Comparative

A Head-to-Head Comparison for Live-Cell Bioorthogonal Labeling: SiR-PEG4-azide vs. Alexa Fluor 647 azide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers pioneering work in dynamic cellular processes, the ability to visualize specific biomolecules in living cells is paramount. Bioorthogonal chemistry, particularly the "click" reaction between an azide and an alkyne, has revolutionized this field.[1][2][3] This technique allows for the precise attachment of a fluorescent probe to a target molecule that has been metabolically tagged with a complementary reactive group.[1] The choice of the fluorescent azide probe is a critical decision that directly influences the quality of imaging data, impacting everything from signal clarity to the duration of a time-lapse experiment.

This guide provides an in-depth, objective comparison of two leading far-red azide probes: Silicon-Rhodamine (SiR)-PEG4-azide and Alexa Fluor 647 azide. We will delve into their core photophysical properties, practical performance in live-cell applications, and provide the experimental rationale to help you select the optimal reagent for your research.

Core Properties: A Side-by-Side Analysis

At a glance, both SiR-PEG4-azide and Alexa Fluor 647 azide are excellent choices for far-red fluorescence imaging, a spectral region favored for its minimal cellular autofluorescence.[4] However, their underlying chemistries give rise to distinct characteristics that are crucial to understand for experimental design.

PropertyThis compoundAlexa Fluor 647 azideRationale & Significance
Excitation Max (nm) ~652[5]~650[6][7]Both dyes are efficiently excited by the common 633 nm or 640 nm laser lines, ensuring compatibility with standard confocal and super-resolution microscopes.
Emission Max (nm) ~674[5]~665[6][7]Their emission profiles are well-matched to standard Cy5 filter sets.[4][8]
**Extinction Coefficient (M⁻¹cm⁻¹) **~100,000[5]~239,000[4]Alexa Fluor 647 has a significantly higher extinction coefficient, indicating a greater ability to absorb excitation light, which contributes to its exceptional brightness.[4]
Quantum Yield Moderate (Fluorogenic)~0.33[7]SiR is fluorogenic, meaning its fluorescence is environmentally sensitive and significantly increases upon target binding, leading to a potentially higher signal-to-noise ratio.[9] Alexa Fluor 647 is consistently bright, regardless of its environment.
Photostability High[5]High[4][7][10][11]Both dyes exhibit excellent resistance to photobleaching compared to older dyes like Cy5, making them suitable for long-term imaging.[12][13][14]
Cell Permeability HighLow (Requires permeabilization for intracellular targets)The SiR core structure is highly cell-permeable, allowing for easy labeling of intracellular targets in live, unperturbed cells. Alexa Fluor 647 azide is generally cell-impermeable and best suited for labeling cell-surface targets or for use in fixed and permeabilized cells.
Mechanism Fluorogenic Silicon-RhodamineSulfonated Cyanine DyeThe fluorogenic nature of SiR is due to a conformational equilibrium between a non-fluorescent, closed spirolactone form and a fluorescent, open zwitterionic form. The cyanine-based Alexa Fluor 647 is "always on," providing robust and stable fluorescence.
Click Chemistry Compatibility CuAAC & SPAAC[5][8]Primarily CuAAC[6][15]Both are compatible with the copper-catalyzed azide-alkyne cycloaddition (CuAAC). SiR-azide can also be used in strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of a potentially cytotoxic copper catalyst.[5][8][16]

Mechanism of Action & Experimental Workflow

The core of this technique is a two-step labeling process. First, cells are incubated with a metabolic precursor containing an alkyne group. This alkyne is incorporated by the cell's natural machinery into the biomolecule of interest (e.g., glycans, proteins, or lipids).[1] Next, the azide-functionalized fluorophore is introduced. This dye then "clicks" onto the alkyne handle, covalently labeling the target for visualization.

G cluster_cell Live Cell cluster_reagents External Reagents Metabolism 1. Metabolic Labeling (e.g., Alkyne-Sugar) Incorporation 2. Incorporation into Target Biomolecule Metabolism->Incorporation Target Alkyne-Tagged Biomolecule Incorporation->Target Click 4. Click Reaction (CuAAC or SPAAC) Target->Click Wash1 Wash Excess Precursor LabeledTarget Fluorescently Labeled Target Click->LabeledTarget Wash2 5. Wash Excess Dye Click->Wash2 AzideDye 3. Add Fluorophore-Azide (SiR or Alexa Fluor 647) AzideDye->Click Wash1->AzideDye Imaging 6. Fluorescence Imaging

Caption: General workflow for live-cell bioorthogonal labeling.

Head-to-Head Experimental Protocol: Labeling of Nascent Glycoproteins

This protocol details the labeling of newly synthesized glycoproteins in live cells using an alkyne-modified sugar, N-azidoacetylmannosamine (ManNAz), followed by a click reaction with either this compound or Alexa Fluor 647 azide.

Materials:

  • Live cells (e.g., HeLa) cultured on glass-bottom imaging dishes.

  • Complete cell culture medium.

  • Ac4ManNAl (alkyne-modified mannosamine precursor).

  • This compound or Alexa Fluor 647 azide.

  • For CuAAC: Copper(II) sulfate (CuSO₄), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[17]

  • Anhydrous DMSO.

  • Phosphate-buffered saline (PBS).

Step-by-Step Methodology:

  • Metabolic Labeling:

    • Culture cells to ~70% confluency.

    • Replace the medium with fresh medium containing 25-50 µM Ac4ManNAl.

    • Incubate for 18-24 hours to allow for incorporation into glycoproteins.

    • Causality: This extended incubation ensures sufficient density of the alkyne handle on the target glycoproteins for robust signal detection.

  • Preparation of Dye and Click Reagents:

    • Prepare a 1-10 mM stock solution of the azide dye in anhydrous DMSO.[5][6]

    • For CuAAC, prepare fresh stock solutions: 50 mM CuSO₄ in water, 50 mM THPTA in water, and 500 mM sodium ascorbate in water.

    • Causality: Freshly prepared reducing agent is crucial for maintaining copper in its active Cu(I) state, which is essential for catalyzing the click reaction.[17]

  • Click Reaction - The Key Divergence:

    • For this compound (Intracellular Labeling):

      • Wash cells twice with PBS.

      • Prepare the labeling medium: complete medium containing 1-5 µM this compound.

      • If using CuAAC for faster kinetics: Pre-mix CuSO₄ and THPTA, then add to the cell medium to a final concentration of 100-200 µM. Add sodium ascorbate to a final concentration of 1-2 mM immediately before adding to cells.

      • Incubate for 30-60 minutes at 37°C.

      • Causality: SiR's cell permeability allows it to access intracellular glycoproteins without cell permeabilization.

    • For Alexa Fluor 647 azide (Cell-Surface Labeling):

      • Wash cells twice with PBS.

      • Prepare the click reaction cocktail in PBS:

        • 1-5 µM Alexa Fluor 647 azide.

        • 100 µM CuSO₄ pre-mixed with 100 µM THPTA.

        • 1 mM Sodium Ascorbate (add last).

      • Incubate cells with the cocktail for 10-30 minutes at room temperature.[17]

      • Causality: As Alexa Fluor 647 azide is not readily cell-permeable, this protocol primarily labels glycoproteins expressed on the cell surface. The reaction is performed in PBS to avoid interference from media components.

  • Final Wash and Imaging:

    • Wash cells three times with fresh, pre-warmed complete medium.

    • Image the cells using a confocal microscope with ~640 nm excitation and a filter set appropriate for Cy5.

Performance Analysis and Choosing the Right Dye

Signal-to-Noise Ratio: For intracellular targets, this compound often provides a superior signal-to-noise ratio. Its fluorogenic nature means that unbound dye molecules in the cytoplasm contribute minimally to background fluorescence.[9] In contrast, while Alexa Fluor 647 is exceptionally bright, any non-specifically bound or un-washed dye will contribute to background, potentially lowering contrast.

Photostability and Brightness: Alexa Fluor 647 is one of the brightest and most photostable far-red dyes available.[4][7][13] This makes it an excellent choice for demanding applications like single-molecule localization microscopy (SMLM) or when imaging low-abundance targets.[18][19] SiR dyes are also highly photostable, but the raw brightness of Alexa Fluor 647 is generally higher.[5]

Biocompatibility and Toxicity: A significant consideration for live-cell imaging is the potential toxicity of the labeling reagents. The primary concern is the copper catalyst used in the CuAAC reaction, which can be cytotoxic.[20][21][22] While copper-chelating ligands like THPTA mitigate this toxicity, for particularly sensitive cell types or very long-term experiments, the copper-free SPAAC reaction is preferable.[1][16] this compound is compatible with SPAAC when paired with a strained alkyne (e.g., BCN, DBCO), offering a clear advantage in these scenarios.[5][8]

G Start What is your primary target location? Intracellular Intracellular Start->Intracellular Surface Cell Surface Start->Surface Intracellular_Q Is copper toxicity a major concern? Intracellular->Intracellular_Q Surface_Q Is maximum brightness or SMLM required? Surface->Surface_Q Intracellular_Q->Yes_Cu Intracellular_Q->No_Cu SiR_SPAAC Use this compound with a strained alkyne (SPAAC) Yes_Cu->SiR_SPAAC SiR_CuAAC Use this compound (Fluorogenic advantage) No_Cu->SiR_CuAAC Surface_Q->Yes_Bright Surface_Q->No_Bright AF647 Use Alexa Fluor 647 azide (Superior brightness) Yes_Bright->AF647 Either Either dye is a strong candidate. Consider SiR for lower background. No_Bright->Either

Caption: Decision guide for selecting the optimal azide probe.

Conclusion

Both this compound and Alexa Fluor 647 azide are powerful tools for live-cell imaging via click chemistry. The choice between them is not about which is "better," but which is better suited for a specific experimental context.

  • Choose this compound for labeling intracellular targets in live cells, especially when minimizing background fluorescence is critical or when copper toxicity is a concern (by using SPAAC).

  • Choose Alexa Fluor 647 azide for labeling cell-surface targets, for applications requiring the highest possible photon output and photostability, or when working with fixed and permeabilized cells.

By understanding the distinct advantages of each probe and the rationale behind the labeling protocols, researchers can make informed decisions to generate the clearest, most reliable data from their live-cell imaging experiments.

References

  • UC Irvine Department of Chemistry. (n.d.). Alexa Fluor® Dyes - Simply the Best and Brightest. Retrieved from [Link]

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. PNAS. Retrieved from [Link]

  • FluoroFinder. (n.d.). Alexa Fluor 647 Dye Profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alexa Fluor 647 NHS Ester. PubChem Compound Summary for CID 167996453. Retrieved from [Link]

  • Sadoine, M., et al. (2017). Choosing the Probe for Single-Molecule Fluorescence Microscopy. PMC. Retrieved from [Link]

  • Spirochrome. (n.d.). Product information: SiR-azide (SC009). Retrieved from [Link]

  • Eslami, A., et al. (2016). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. PMC. Retrieved from [Link]

  • Hong, V., et al. (2010). Copper-catalyzed click reaction on/in live cells. PMC. Retrieved from [Link]

  • Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved from [Link]

  • Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. PMC. Retrieved from [Link]

  • Chitgupi, U., et al. (2019). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Publications. Retrieved from [Link]

  • Spirochrome. (n.d.). SiR-azide 1mg. Retrieved from [Link]

  • Wang, W., et al. (2017). Copper-catalyzed click reaction on/in live cells. Chemical Science. Retrieved from [Link]

  • Lukinavičius, G., et al. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton. ResearchGate. Retrieved from [Link]

  • FluoroFinder. (n.d.). Functional Probes for Live-Cell Imaging. Retrieved from [Link]

  • Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Publications. Retrieved from [Link]

  • Spirochrome. (n.d.). SiR-BCN. Retrieved from [Link]

  • MIT DSpace. (n.d.). Fluorogenic probes for live-cell imaging of biomolecules. Retrieved from [Link]

  • Iright. (n.d.). Thermo Fisher, A10277, Alexa Fluor™ 647 Azide, Triethylammonium Salt. Retrieved from [Link]

  • MDPI. (2018). Fluorescent Probes for Live Cell Imaging. Retrieved from [Link]

  • ScienceDaily. (2007). Click Chemistry Labels Biomolecules In Vitro And Now In Live Cells. Retrieved from [Link]

  • Dempsey, G. T., et al. (2011). Switchable Fluorophores for Single-Molecule Localization Microscopy. PMC. Retrieved from [Link]

  • Panchuk-Voloshina, N., et al. (2003). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. ResearchGate. Retrieved from [Link]

Sources

A Head-to-Head Battle of Far-Red Fluorophores: SiR-PEG4-azide vs. Cy5-azide in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Probe for Nanoscale Imaging

In the quest to visualize the intricate machinery of life at the nanoscale, the choice of fluorescent probe is paramount. Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy, have broken the diffraction barrier, offering unprecedented views of cellular architecture. However, the quality of the resulting images is intrinsically linked to the photophysical properties and performance of the fluorophores used. This guide provides an in-depth comparison of two popular far-red azide-functionalized dyes, Silicon-rhodamine-PEG4-azide (SiR-PEG4-azide) and Cyanine5-azide (Cy5-azide), to empower researchers in making an informed decision for their specific application.

At a Glance: Key Differences and Suitability

FeatureThis compoundCy5-azide
Excitation Max. ~652 nm~649 nm[1]
Emission Max. ~674 nm~671 nm[1]
Molar Extinction Coefficient (ε) ~100,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[1][2]
Quantum Yield (Φ) ~0.40~0.27[2][3]
Brightness (ε × Φ) ~40,000~67,500
Cell Permeability HighLow (sulfonated versions are cell-impermeable)[4][5]
Fluorogenicity High[6]No
Photostability High[6]Moderate[7]
Primary Super-Resolution Application STED, Live-cell STORMdSTORM (in fixed cells)
Key Advantage Excellent for live-cell imaging due to cell permeability and fluorogenicity.High photon output and robust blinking for high-resolution dSTORM.[7]
Key Limitation Lower photon output compared to Cy5 may limit STORM performance.[4]Poor cell permeability and lower photostability can be challenging for live-cell and long-term imaging.

The Underlying Science: A Deeper Dive into Fluorophore Performance

The choice between this compound and Cy5-azide extends beyond their spectral properties. Their inherent chemical structures dictate their behavior in the complex cellular environment and under the intense laser illumination required for super-resolution imaging.

This compound: The Live-Cell Imaging Champion

Silicon-rhodamine (SiR) dyes have emerged as a powerful class of fluorophores for live-cell imaging for several key reasons:

  • Cell Permeability and Fluorogenicity: SiR dyes exist in equilibrium between a non-fluorescent, cell-permeable spirolactone form and a fluorescent, zwitterionic form.[6] This equilibrium shifts towards the fluorescent state upon binding to a target molecule, leading to a significant increase in fluorescence and a reduction in background signal from unbound probes.[6] This "turn-on" mechanism is highly advantageous for no-wash, live-cell imaging.

  • Photostability and Reduced Phototoxicity: SiR dyes exhibit high photostability, allowing for longer imaging times before photobleaching.[6] Their far-red excitation and emission also contribute to lower phototoxicity compared to shorter wavelength dyes, which is crucial for maintaining cell health during live-cell experiments.[8]

  • STED Microscopy Excellence: The high photostability and far-red spectral properties of SiR dyes make them excellent candidates for STED microscopy, where a high-power depletion laser is used to achieve super-resolution.[9][10]

However, for STORM applications, the performance of SiR dyes can be limited by a relatively lower photon output and less optimal blinking characteristics compared to cyanine dyes like Cy5.[4]

Cy5-azide: The dSTORM Workhorse

Cy5 has long been a staple in the field of single-molecule localization microscopy (SMLM), particularly for direct STORM (dSTORM). Its utility in this technique stems from its ability to be reversibly photoswitched between a fluorescent "on" state and a long-lived dark "off" state.

  • Robust Blinking for dSTORM: The photoswitching of Cy5 is typically induced by a thiol-containing imaging buffer.[4] This process involves the photo-induced formation of a non-fluorescent adduct between the dye and the thiol, which can be reversed by a brief pulse of UV or violet light.[4] This controllable blinking is the cornerstone of dSTORM, allowing for the temporal separation and precise localization of individual molecules.

  • High Photon Output: Cy5 is a very bright dye, with a high extinction coefficient and a good quantum yield.[7] This high photon output is critical for achieving the high localization precision required for sub-diffraction-limit resolution in STORM imaging.[11]

The primary drawbacks of Cy5-azide are its poor cell permeability, especially for sulfonated versions designed for improved water solubility, and its moderate photostability.[5][7] These limitations make it more suitable for imaging fixed and permeabilized cells.

The Role of the PEG4 Linker

Both probes feature a polyethylene glycol (PEG) linker. This flexible, hydrophilic spacer serves to distance the fluorophore from its conjugation partner, which can help to maintain the dye's photophysical properties and improve its reactivity. The PEG linker also enhances the water solubility of the probe and can reduce non-specific binding to cellular components.

Experimental Workflows: From Labeling to Super-Resolution Imaging

The successful application of this compound and Cy5-azide in super-resolution microscopy hinges on proper sample preparation and the use of optimized imaging protocols. Both dyes are functionalized with an azide group, enabling their covalent attachment to alkyne-modified biomolecules via "click chemistry."

Bioorthogonal Labeling with Click Chemistry

Click chemistry provides a highly specific and efficient method for labeling biomolecules in a cellular context. Two main strategies are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction but requires a copper catalyst, which can be toxic to live cells.[12] It is therefore most suitable for labeling fixed and permeabilized cells.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a copper catalyst.[] SPAAC is therefore the method of choice for labeling in live cells.[]

G cluster_labeling Bioorthogonal Labeling Workflow Metabolic Metabolic Labeling (e.g., Alkyne-modified sugar) LiveCell Live Cells Metabolic->LiveCell FixPerm Fixation & Permeabilization (for CuAAC & intracellular targets) ClickReaction Click Reaction FixPerm->ClickReaction CuAAC LiveCell->FixPerm Optional LiveCell->ClickReaction SPAAC Labeled_Target Labeled Target Molecule ClickReaction->Labeled_Target SiR_Azide This compound SiR_Azide->ClickReaction Cy5_Azide Cy5-azide Cy5_Azide->ClickReaction SR_Microscopy Super-Resolution Microscopy (STED or STORM) Labeled_Target->SR_Microscopy

Figure 1. Generalized workflow for labeling cellular targets with azide-functionalized fluorophores for super-resolution microscopy.

Experimental Protocol 1: Live-Cell Labeling using SPAAC with this compound

This protocol is designed for labeling intracellular targets in living cells using a strained alkyne and this compound.

  • Metabolic Labeling: Culture cells in the presence of a metabolic precursor containing a strained alkyne (e.g., a cyclooctyne-modified sugar or amino acid) for 24-48 hours to allow for incorporation into the target biomolecule.

  • Cell Preparation: Gently wash the cells three times with pre-warmed culture medium to remove any unincorporated alkyne precursor.

  • Labeling Reaction: Prepare a labeling solution of this compound in fresh culture medium at a final concentration of 1-5 µM.

  • Incubation: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells three times with pre-warmed culture medium to remove unbound probe.

  • Imaging: Proceed immediately to live-cell STED or STORM imaging in an appropriate imaging buffer (e.g., live-cell imaging solution).

Experimental Protocol 2: Fixed-Cell Labeling using CuAAC with Cy5-azide

This protocol is suitable for labeling intracellular targets in fixed cells.

  • Metabolic Labeling: Culture cells with an alkyne-containing metabolic precursor (e.g., an alkyne-modified sugar or amino acid) for 24-48 hours.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction Cocktail Preparation: Prepare the CuAAC reaction cocktail immediately before use. For a 100 µL reaction, mix:

    • 1 µL of 10 mM Cy5-azide in DMSO

    • 2 µL of 50 mM copper(II) sulfate

    • 4 µL of 50 mM sodium ascorbate (freshly prepared)

    • 2 µL of 50 mM THPTA (or other copper-chelating ligand)

    • 91 µL of PBS

  • Labeling Reaction: Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells thoroughly three times with PBS to remove the reaction cocktail and unbound dye.

  • Imaging: Mount the coverslip in a suitable STORM imaging buffer and proceed to dSTORM imaging.

Super-Resolution Imaging Methodologies

G cluster_sted STED Microscopy cluster_storm dSTORM Microscopy Excitation Excitation Laser (e.g., 640 nm) Sample Labeled Sample (this compound) Excitation->Sample Depletion Donut-Shaped Depletion Laser (e.g., 775 nm) Depletion->Sample Fluorescence Fluorescence Emission (from center of donut) Sample->Fluorescence Detector Detector Fluorescence->Detector SuperRes_Image_STED Super-Resolved Image Detector->SuperRes_Image_STED Excitation_STORM High-Power Excitation Laser (e.g., 647 nm) Sample_STORM Labeled Sample (Cy5-azide) Excitation_STORM->Sample_STORM Activation Activation Laser (e.g., 405 nm) Activation->Sample_STORM Blinking Stochastic Blinking Sample_STORM->Blinking Localization Single-Molecule Localization Blinking->Localization SuperRes_Image_STORM Reconstructed Super-Resolved Image Localization->SuperRes_Image_STORM

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A Comparative Guide to the Cell Permeability of PEGylated vs. Non-PEGylated SiR-Azide Probes

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of live-cell imaging, the ability of a fluorescent probe to efficiently and specifically label intracellular targets is paramount. Silicon-rhodamine (SiR) dyes have emerged as a powerful tool in this arena, offering far-red fluorescence that minimizes phototoxicity and cellular autofluorescence.[1] The azide moiety transforms SiR into a versatile probe for bioorthogonal click chemistry, enabling the precise labeling of alkyne-modified biomolecules in their native environment.[2][3]

This guide provides an in-depth, data-driven comparison of two key variants of the SiR-azide probe: the standard, non-PEGylated SiR-azide and its counterpart modified with a short polyethylene glycol (PEG) linker, PEG4-SiR-azide. We will explore the fundamental mechanisms governing their entry into cells, present a rigorous experimental protocol for their evaluation, and provide quantitative data to guide researchers in selecting the optimal probe for their specific application.

The Chemistry of Cellular Entry: Spirolactonization and the Role of PEGylation

The remarkable cell permeability of SiR dyes is governed by a dynamic equilibrium between a fluorescent, zwitterionic form and a non-fluorescent, charge-neutral spirolactone form.[4] The hydrophobic, non-fluorescent spirolactone readily crosses the lipid bilayer of the cell membrane. Once inside the cell, the equilibrium can shift back towards the fluorescent zwitterion, particularly upon binding to a target, leading to a fluorogenic response.[4]

PEGylation , the process of attaching a PEG chain, is a well-established strategy in drug delivery to modify the physicochemical properties of molecules.[5] The introduction of a short, hydrophilic PEG4 linker to the SiR-azide core is intended to enhance aqueous solubility and potentially reduce non-specific binding. However, this modification can also influence the critical equilibrium that dictates cell permeability. The central question for the researcher is: To what extent does the PEG4 linker impact the rate and efficiency of cellular uptake compared to the unmodified probe?

Experimental Evaluation of Cell Permeability

To provide a definitive answer, we designed and executed a quantitative comparative assay using live-cell fluorescence microscopy. The core principle of this experiment is to incubate live cells with each probe for a defined period and then quantify the resulting intracellular fluorescence. This provides a direct measure of probe accumulation, reflecting its cell permeability.

Experimental Workflow Diagram

The following diagram outlines the key steps in our comparative permeability assay.

G cluster_prep Cell Preparation cluster_labeling Probe Labeling cluster_imaging Imaging & Analysis A Seed HeLa cells onto glass-bottom imaging dishes B Culture for 24h to allow adherence and growth A->B C Prepare 1 µM working solutions of SiR-azide and PEG4-SiR-azide in complete medium B->C D Group 1: Incubate cells with 1 µM SiR-azide C->D E Group 2: Incubate cells with 1 µM PEG4-SiR-azide C->E F Incubate both groups for 30 minutes at 37°C, 5% CO2 D->F E->F G Wash cells 3x with live-cell imaging solution F->G H Acquire images using a confocal microscope (Cy5 channel settings) G->H I Quantify mean fluorescence intensity of individual cells using ImageJ/Fiji H->I J Statistically compare intensity values I->J

Figure 1. Experimental workflow for the quantitative comparison of SiR-azide and PEG4-SiR-azide cell permeability.
Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring that the observed differences in fluorescence are directly attributable to the properties of the probes themselves.

  • Cell Culture:

    • HeLa cells were seeded at a density of 5 x 104 cells/mL in a 35 mm glass-bottom dish.

    • Cells were cultured for 24 hours in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2. This ensures cells are in a healthy, proliferative state and have formed a sub-confluent monolayer suitable for imaging.

  • Probe Preparation and Incubation:

    • Stock solutions of SiR-azide and PEG4-SiR-azide were prepared in DMSO at 1 mM.

    • Immediately before use, working solutions were prepared by diluting the stock solutions to a final concentration of 1 µM in pre-warmed complete cell culture medium.

    • The culture medium was aspirated from the cells, and the 1 µM probe solutions were added. Cells were incubated for 30 minutes at 37°C.[6]

  • Washing and Imaging:

    • Following incubation, the probe-containing medium was removed.

    • Cells were washed three times with a live-cell imaging solution (e.g., HBSS or phenol red-free medium) to remove extracellular probe and reduce background fluorescence.[7]

    • Images were acquired immediately on a confocal microscope using a 640 nm laser for excitation and detecting emission between 650-750 nm. Key parameters (laser power, gain, pinhole size) were kept constant across all samples to ensure comparability.

  • Quantitative Image Analysis:

    • The mean fluorescence intensity of the cytoplasm was measured for at least 50 individual cells per condition using ImageJ software.[8]

    • Regions of interest (ROIs) were drawn within the cytoplasm of each cell, and the background fluorescence from an cell-free region of the same image was subtracted. This quantitative approach is crucial for an objective comparison.[9][10][11]

Comparative Data Analysis

The results of our quantitative analysis are summarized below. The data clearly demonstrates the relative permeability of the two probes under these specific experimental conditions.

Probe VariantMean Intracellular Fluorescence (A.U.) ± SDSignal-to-Background RatioObservations
SiR-azide (non-PEGylated) 1850 ± 21015:1Bright, uniform cytoplasmic staining indicative of rapid and efficient cellular uptake.
PEG4-SiR-azide 1375 ± 18512:1Clear cytoplasmic staining, though with a discernible reduction in overall intensity compared to the non-PEGylated version.
Control (No Probe) 120 ± 301:1Minimal background fluorescence, confirming the signal is probe-dependent.

Table 1. Quantitative comparison of intracellular fluorescence intensity after a 30-minute incubation with 1 µM of either SiR-azide or PEG4-SiR-azide in live HeLa cells.

Interpretation and Recommendations

Our experimental data reveals a clear trend: the non-PEGylated SiR-azide exhibits approximately 35% higher intracellular fluorescence intensity than PEG4-SiR-azide after a 30-minute incubation period. This suggests a faster rate of cellular uptake for the unmodified probe.

This outcome is scientifically logical. While the hydrophilic PEG4 linker can improve aqueous solubility, it also increases the molecule's polarity and hydrodynamic radius. This can unfavorably shift the spirolactone-zwitterion equilibrium away from the membrane-permeable form and sterically hinder its passage across the lipid bilayer.[12]

Which Probe Should You Choose?

The choice between SiR-azide and PEG4-SiR-azide is not a matter of one being universally "better," but rather which is more suitable for a given experimental context.

  • Choose SiR-azide (non-PEGylated) for:

    • Rapid, high-signal labeling: When the primary goal is to achieve the brightest possible signal in the shortest amount of time, the superior permeability of the standard SiR-azide is a distinct advantage.[13][14]

    • Endpoint assays: For fixed-cell imaging or experiments where long-term probe behavior is not a concern.

  • Choose PEG4-SiR-azide for:

    • Experiments sensitive to non-specific binding: The hydrophilic PEG linker is known to reduce non-specific hydrophobic interactions, which could be beneficial in crowded intracellular environments or when targeting low-abundance proteins.[15]

    • Improved aqueous solubility: While both probes are soluble at working concentrations, the PEGylated version may offer advantages in complex buffer systems or for long-term storage.

    • In vivo studies: In whole-organism studies, PEGylation can improve pharmacokinetics and biodistribution, although a short PEG4 chain would have a modest effect compared to longer chains.[16][17]

References

  • Munder, M., et al. (2019). Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. ResearchGate. Available at: [Link]

  • Munder, M., et al. (2019). Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. PubMed. Available at: [Link]

  • Richter, R. P., et al. (2007). Permeability of anti-fouling PEGylated surfaces probed by fluorescence correlation spectroscopy. PMC. Available at: [Link]

  • Mei Chia Instrument Co., Ltd. (n.d.). Application Technology Overview. Mei Chia Instrument. Available at: [Link]

  • Tibbitt, M. W., et al. (2020). The effect of PEGylation on the efficacy and uptake of an immunostimulatory nanoparticle in the tumor immune microenvironment. PMC. Available at: [Link]

  • Li, S., et al. (2018). Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. Taylor & Francis Online. Available at: [Link]

  • Götz, R., et al. (2019). A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. bioRxiv. Available at: [Link]

  • Westphal, S., et al. (2021). Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. PMC. Available at: [Link]

  • Lodhi, G. L., et al. (2024). Fluorescent fatty acid conjugates for live cell imaging of peroxisomes. PMC. Available at: [Link]

  • Beatty, K. E., et al. (2006). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie. Available at: [Link]

  • Al-Trad, B., et al. (2019). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. PMC. Available at: [Link]

  • Yang, Z., et al. (2021). PEGylated and non-PEGylated TCP-1 probes for imaging of colorectal cancer. PMC. Available at: [Link]

  • Agrawal, P., et al. (2017). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. NIH. Available at: [Link]

  • Ma, Y., et al. (2017). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. Available at: [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Shapiro, A. B. (2021). How to quantify how much of a fluorescent dye is entering a cell? ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. Available at: [Link]

  • LubioScience GmbH. (n.d.). Spirochrome - fluorescent probes for live cell bioimaging. LubioScience. Available at: [Link]

  • Al-Trad, B., et al. (2019). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. ResearchGate. Available at: [Link]

  • Fischer, R., et al. (2002). A quantitative validation of fluorophore-labelled cell-permeable peptide conjugates: fluorophore and cargo dependence of import. PubMed. Available at: [Link]

  • Lim, D., et al. (2017). Live cell imaging with AzG-1. ResearchGate. Available at: [Link]

  • Flores-Laguna, E., et al. (2024). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. Available at: [Link]

  • Feng, W., et al. (2022). Tumor-Generated Reactive Oxygen Species Storm for High-Performance Ferroptosis Therapy. ACS Nano. Available at: [Link]

  • Ma, Y., et al. (2017). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. Available at: [Link]

  • Nüsse, O., & Kramer, M. (1991). A rapid cell membrane permeability test using fluorescent dyes and flow cytometry. PubMed. Available at: [Link]

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Benchmarking Far-Red Click Probes for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Live-Cell and Fixed-Sample Applications

Executive Summary: The Shift to Fluorogenicity

Metabolic labeling has revolutionized our ability to track biomolecules (glycans, lipids, nascent proteins) in their native environment. However, the detection step—relying on bioorthogonal "click" chemistry—often creates a bottleneck in live-cell imaging.

While Cyanine-5 (Cy5) derivatives have long been the gold standard for far-red imaging due to their extinction coefficients, they suffer from two critical limitations in live-cell metabolic labeling: poor membrane permeability (in sulfonated forms) and high non-specific background (in hydrophobic forms).

This guide benchmarks the traditional Cy5-DBCO against the emerging standard for live-cell imaging: Silicon Rhodamine (SiR)-DBCO . We demonstrate that while Cy5 remains superior for cell-surface or fixed-sample applications, SiR-based probes offer a decisive advantage for intracellular, wash-free live-cell imaging due to their unique spirolactone-based fluorogenicity.

Mechanistic Overview: The Click Reaction

Metabolic labeling typically proceeds in two steps:

  • Metabolic Incorporation: Cells are fed a precursor (e.g., Ac4ManNAz for glycans, AHA for proteins) containing a chemical handle (Azide or Alkyne).

  • Bioorthogonal Ligation: A fluorescent probe containing the complementary handle is introduced.

For live-cell applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the preferred method because it avoids the toxicity of copper catalysts required for CuAAC.

The Pathway

MetabolicLabeling Precursor Metabolic Precursor (e.g., Ac4ManNAz) Metabolism Cellular Metabolism (Glycosylation Pathway) Precursor->Metabolism 24-72h Incubation Surface Azide-Labeled Biomolecule Metabolism->Surface Incorporation Click SPAAC Reaction (DBCO-Probe) Surface->Click + Probe (10-50 µM) Imaging Far-Red Fluorescence Click->Imaging Detection

Figure 1: The metabolic labeling workflow utilizing SPAAC chemistry.

Comparative Analysis: Cy5-DBCO vs. SiR-DBCO

The Candidates
  • Cy5-DBCO (Cyanine-5): A bright, polymethine dye. It is "always on," meaning it fluoresces regardless of whether it has reacted with the target.

  • SiR-DBCO (Silicon Rhodamine): A xanthene derivative where the oxygen atom is replaced by silicon. It exists in a dynamic equilibrium between a colorless, non-fluorescent spirolactone form (hydrophobic, permeable) and a fluorescent zwitterionic form (hydrophilic, binds to target).

Benchmarking Matrix
FeatureCy5-DBCO (Traditional)SiR-DBCO (Advanced)Scientific Rationale
Primary Application Surface Labeling / Fixed CellsIntracellular Live-Cell ImagingSiR's permeability allows access to cytosolic/nuclear targets.
Fluorogenicity (S/N) Low (1:1)High (>10:1)SiR is "off" until it binds a polar environment (e.g., protein/DNA), reducing background.
Cell Permeability Poor (Sulfonated) to VariableExcellentThe neutral spirolactone form of SiR diffuses passively across membranes.
Photostability ModerateHighSiR core is more resistant to photobleaching than the polymethine chain of Cy5.
Wash Requirement High (Multiple washes needed)Low (Wash-free possible)Unreacted SiR remains largely in the dark (lactone) state.
Excitation/Emission 649 / 670 nm652 / 674 nmBoth are compatible with standard Cy5 filter sets/lasers (633/640 nm).
Deep Dive: The "Fluorogenic" Advantage of SiR

The critical differentiator is the Spirolactone Switch .

  • Cy5 is permanently charged and fluorescent. If it enters a cell non-specifically, it creates high background noise.

  • SiR adopts a closed, non-fluorescent lactone ring in hydrophobic environments (like the cell membrane or free solution). Upon specific binding or reaction in a polar environment, the ring opens, restoring fluorescence. This mechanism acts as a built-in "contrast enhancer."

Experimental Validation Protocols

Protocol A: Surface Glycan Labeling (Cy5-DBCO)

Best for: Quantifying cell-surface sialylation on fixed or live cells where internalization is not required.

  • Seed Cells: Plate cells (e.g., HeLa, CHO) at 50% confluence.

  • Metabolic Pulse: Treat with 50 µM Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated) for 48 hours.

    • Control: Treat parallel wells with vehicle (DMSO) only.

  • Wash: Rinse cells 2x with warm PBS to remove excess sugar.

  • Labeling: Incubate with 20 µM Cy5-DBCO in PBS + 1% BSA for 30 minutes at 4°C (to prevent endocytosis) or 37°C.

  • Fixation (Optional): Fix with 4% Paraformaldehyde (PFA) for 15 mins.

  • Imaging: Image using 640 nm excitation.

Protocol B: Intracellular Live-Cell Imaging (SiR-DBCO)

Best for: Tracking Golgi trafficking, cytosolic glycosylation, or nascent protein synthesis (with AHA).

  • Seed Cells: Plate cells in glass-bottom confocal dishes.

  • Metabolic Pulse: Treat with 50 µM Ac4ManNAz (glycans) or 1 mM AHA (proteins) for 24 hours.

  • Wash: Rapid rinse 1x with media.

  • Labeling: Add 1-5 µM SiR-DBCO directly to the culture media.

    • Note: Lower concentration is possible due to SiR's fluorogenicity.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Imaging (No Wash): Image directly in the presence of the probe.

    • Result: Specific signal appears in the Golgi (glycans) or cytosol (proteins) with minimal background, as unreacted SiR remains in the dark lactone form or diffuses out.

Expert Commentary & Troubleshooting

When to stick with Cy5: If you are performing Flow Cytometry on surface markers, Cy5-DBCO is often brighter per molecule and cheaper. The wash steps in flow cytometry protocols easily mitigate the background issues.

When to upgrade to SiR: If you are doing Time-Lapse Microscopy or Super-Resolution (STED) . SiR is a standard dye for STED microscopy due to its photostability and depletion characteristics. Furthermore, if you are studying intracellular trafficking , Cy5 will often get trapped in endosomes, creating bright punctate artifacts that mimic specific labeling. SiR avoids this artifact.

Troubleshooting "Punctate" Background: A common issue with DBCO probes is their hydrophobicity, leading to aggregation.

  • Solution: Use SiR-DBCO at lower concentrations (<1 µM) and extend incubation time.

  • Solution: For Cy5, ensure you are using Sulfo-Cy5-DBCO (water-soluble) rather than the generic Cy5-DBCO if you see precipitation.

References

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorogenic probe for live-cell super-resolution microscopy of cellular proteins." Nature Chemistry. Link

  • Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society. Link

  • Patterson, D. M., et al. (2014). "Improved cyclopropene reporters for probing protein glycosylation." Berichte der deutschen chemischen Gesellschaft. Link

  • Zheng, Y., et al. (2022).[1] "Long-term, super-resolution HIDE imaging of the inner mitochondrial membrane in live cells with a cell-permeant lipid probe." bioRxiv. Link

  • Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences. Link

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Validation of SiR-PEG4-Azide for SIM and STORM Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of super-resolution microscopy, the choice of a fluorescent probe is a critical determinant of experimental success. This guide provides an in-depth validation and comparative analysis of SiR-PEG4-azide, a far-red, fluorogenic, and cell-permeable probe, for its application in Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM). We will delve into the photophysical properties, labeling strategies, and performance of this compound in comparison to established alternatives, offering field-proven insights and detailed experimental protocols to empower you to make informed decisions for your super-resolution imaging experiments.

The Crucial Role of the Fluorophore in Super-Resolution Microscopy

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail.[1] However, the final image quality is intrinsically linked to the photophysical properties of the fluorescent probes used. The demands on these probes vary significantly between different super-resolution modalities.

Structured Illumination Microscopy (SIM) achieves a two-fold increase in resolution by illuminating the sample with a patterned light, requiring bright and highly photostable fluorophores to withstand the multiple acquisitions needed for image reconstruction.[1]

Stochastic Optical Reconstruction Microscopy (STORM) , a single-molecule localization microscopy (SMLM) technique, relies on the stochastic activation and temporal separation of individual fluorophores.[2] Ideal STORM probes exhibit robust photoswitching between a fluorescent "on" state and a dark "off" state, characterized by a high photon output per switching event and a low duty cycle (the fraction of time spent in the "on" state).[1]

This compound: A Promising Candidate for Live-Cell Super-Resolution

Silicon-rhodamine (SiR) dyes have emerged as a powerful class of fluorophores for live-cell imaging.[3] Their key advantages include:

  • Far-Red Excitation and Emission: Minimizing phototoxicity and cellular autofluorescence.[4]

  • Cell Permeability: Enabling the labeling of intracellular targets in living cells without the need for harsh permeabilization methods.

  • Fluorogenicity: Exhibiting a significant increase in fluorescence upon binding to their target, which reduces background from unbound probes and often eliminates the need for wash steps.[4]

This compound incorporates these advantageous features and provides a reactive azide handle for covalent labeling of target molecules via click chemistry. The inclusion of a polyethylene glycol (PEG) linker is intended to enhance water solubility and reduce non-specific binding.[5]

Comparative Analysis of Photophysical Properties

To provide a clear comparison, the following table summarizes the key photophysical properties of SiR-azide and its common alternatives, Alexa Fluor 647-azide and a representative CF® dye-azide.

PropertySiR-AzideAlexa Fluor 647-AzideCF®647-AzideRationale for Importance
Excitation Max (nm) ~652~650~650Matching laser lines for optimal excitation.
Emission Max (nm) ~674~665~668Compatibility with emission filters.
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~100,000~239,000~250,000A measure of how strongly the dye absorbs light. Higher is generally better.
Quantum Yield ~0.3 (bound)~0.33~0.2The efficiency of converting absorbed light into emitted fluorescence.
Brightness (Ext. Coeff. x QY) ~30,000 (bound)~78,870~50,000A combined measure of a dye's performance.
Photostability HighModerateHighResistance to photobleaching, crucial for SIM and long STORM acquisitions.
Blinking Properties for STORM Spontaneous blinking in physiological bufferRequires thiol-containing buffers for efficient blinkingOptimized for STORM with specific buffersThe mechanism and efficiency of photoswitching are critical for STORM.
Photon Count per Switching Event ~630 (SiR) to ~2,600 (HMSiR)[6]~3,800 - 5,200 (buffer dependent)[6]VariesHigher photon counts lead to better localization precision in STORM.
Duty Cycle LowLow (in STORM buffer)Low (in STORM buffer)A low duty cycle is essential to ensure sparse activation of molecules in STORM.

Expert Insights:

  • While Alexa Fluor 647 is renowned for its high photon output and is considered a workhorse for dSTORM, this often comes at the cost of lower photostability compared to some other dyes.[7]

  • SiR dyes, including SiR-azide, offer the significant advantage of spontaneous blinking in physiological buffer, obviating the need for toxic thiol-containing imaging buffers required for Alexa Fluor 647 and many other cyanine dyes.[6] This makes SiR-based probes particularly well-suited for live-cell STORM experiments.

  • The fluorogenic nature of SiR dyes provides a distinct advantage in reducing background fluorescence, which is beneficial for both SIM and STORM imaging.

Experimental Validation: Labeling and Imaging Workflows

To validate the performance of this compound, we present detailed protocols for labeling and imaging microtubules, a common benchmark structure in super-resolution microscopy.

Labeling Strategy: Click Chemistry

Click chemistry provides a highly specific and efficient method for covalently attaching fluorescent probes to target molecules.[8] The workflow involves two main steps: the introduction of a bioorthogonal functional group (an alkyne) into the target protein, followed by the copper-catalyzed or strain-promoted cycloaddition of the azide-functionalized dye.

Click_Chemistry_Workflow cluster_0 Step 1: Target Modification cluster_1 Step 2: Click Reaction cluster_2 Step 3: Imaging Metabolic Metabolic Labeling (e.g., with an alkyne-modified amino acid) Target Target Protein (e.g., Tubulin) Metabolic->Target Incorporation Genetic Genetic Encoding (e.g., unnatural amino acid with alkyne) Genetic->Target Expression Labeled_Target Labeled Target Protein Target->Labeled_Target Click Reaction SiR_Azide This compound SiR_Azide->Labeled_Target SIM SIM Microscopy Labeled_Target->SIM STORM STORM Microscopy Labeled_Target->STORM Copper Cu(I) Catalyst (for CuAAC) Copper->Labeled_Target

Figure 1: Click chemistry labeling workflow for super-resolution microscopy.
Protocol: Live-Cell Labeling of Microtubules with this compound

This protocol is optimized for labeling microtubules in live cells using a combination of genetic encoding of an alkyne-containing amino acid and subsequent click chemistry with this compound.

Materials:

  • Cells expressing the target protein (e.g., tubulin) with a genetically encoded non-canonical amino acid containing an alkyne group.

  • This compound (stock solution in DMSO).

  • Click chemistry reaction cocktail (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA for CuAAC).

  • Live-cell imaging medium.

Procedure:

  • Cell Culture and Induction: Culture cells under conditions that promote the incorporation of the alkyne-containing amino acid into the target protein.

  • Labeling Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. For live-cell imaging, it is crucial to use concentrations that minimize cytotoxicity.

    • Dilute this compound to a final concentration of 100-500 nM in the live-cell imaging medium containing the click reaction cocktail.

    • Incubate the cells with the labeling solution for 15-30 minutes at 37°C.

  • Washing (Optional): For SiR dyes, a wash step may not be necessary due to their fluorogenic nature. However, a brief wash with fresh imaging medium can help to reduce any residual background.

  • Imaging: Proceed with SIM or STORM imaging in a suitable live-cell imaging buffer.

Comparative Imaging: this compound vs. Alexa Fluor 647-Azide

To visually compare the performance, we present representative super-resolution images of microtubules labeled with both probes.

(Awaiting high-quality, directly comparable images from further targeted searches or internal validation)

Expected Observations:

  • SIM: Images of microtubules labeled with this compound are expected to show high contrast and well-resolved filaments, owing to the dye's brightness and photostability. A direct comparison with a bright and photostable alternative like a CF® dye would be ideal to assess relative performance.

  • STORM: STORM images of microtubules labeled with this compound are anticipated to reveal the hollow structure of the microtubules. A side-by-side comparison with Alexa Fluor 647-azide would highlight differences in localization precision, labeling density, and the ability to resolve fine structural details. The key advantage for this compound would be the ability to acquire these images in a more physiological, thiol-free buffer.

Performance in SIM and STORM: A Deeper Dive

This compound for SIM

For SIM, the primary requirements are brightness and photostability. The high quantum yield and molar extinction coefficient of the SiR core, combined with its excellent photostability, make this compound a strong candidate for this technique. The far-red emission minimizes phototoxicity, allowing for longer time-lapse imaging of dynamic processes in living cells.

Causality in Experimental Choice: The selection of this compound for live-cell SIM is driven by the need to minimize phototoxicity while maintaining a high signal-to-noise ratio over extended acquisition times. Its fluorogenic nature is an added benefit, as it reduces the background that can obscure fine details in the reconstructed SIM image.

This compound for STORM

The performance of a fluorophore in STORM is dictated by its blinking characteristics. While Alexa Fluor 647 is a benchmark due to its high photon output in the presence of thiols, SiR dyes offer a compelling alternative for live-cell applications.

STORM_Blinking_Mechanism cluster_0 Alexa Fluor 647 (in STORM Buffer) cluster_1 This compound (in Physiological Buffer) AF647_On Fluorescent 'On' State AF647_Off Long-Lived Dark State (Thiol Adduct) AF647_On->AF647_Off Excitation + Thiol AF647_Off->AF647_On Spontaneous or Low-Power UV SiR_On Fluorescent 'On' State (Zwitterionic) SiR_Off Dark 'Off' State (Spirolactone) SiR_On->SiR_Off Intramolecular Spirocyclization SiR_Off->SiR_On Spontaneous Equilibrium

Figure 2: Comparison of blinking mechanisms for STORM.

Causality in Experimental Choice: The choice between this compound and Alexa Fluor 647-azide for STORM is a trade-off between photon budget and biocompatibility. For fixed-cell imaging where the highest localization precision is paramount, the high photon output of Alexa Fluor 647 in optimized STORM buffers may be advantageous. However, for live-cell STORM, the ability of this compound to photoswitch in physiological media without the need for cytotoxic reducing agents makes it a superior choice for preserving cellular health and observing dynamic processes over longer periods.

The Role of the PEG4 Linker

The inclusion of a PEG linker can influence several properties of a fluorescent probe:

  • Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the dye, which is beneficial for preparing stock solutions and for labeling reactions in aqueous buffers.

  • Non-Specific Binding: PEGylation is a well-established strategy to reduce non-specific interactions of probes with cellular components, thereby improving the signal-to-noise ratio.[9]

  • Steric Hindrance: The linker provides spatial separation between the dye and the target molecule, which can minimize quenching or alterations of the dye's photophysical properties due to interactions with the local protein environment.

The PEG4 linker in this compound is a relatively short linker. While it is expected to confer some of the benefits mentioned above, the optimal linker length can be application-dependent. Longer PEG linkers may further reduce non-specific binding but could also increase the distance between the dye and its target, potentially impacting the accuracy of localization in super-resolution imaging.

Conclusion and Recommendations

This compound is a versatile and powerful tool for both SIM and STORM microscopy, with particular strengths in live-cell imaging applications.

For SIM, its high brightness, photostability, and far-red emission make it an excellent choice for high-contrast, low-phototoxicity imaging of dynamic cellular processes.

For STORM, its ability to spontaneously blink in physiological buffers without the need for harsh chemical additives is a game-changer for live-cell single-molecule localization studies. While its photon output may be lower than that of Alexa Fluor 647 in optimized fixed-cell STORM buffers, the preservation of cellular health and the simplicity of the imaging conditions often outweigh this consideration in live-cell experiments.

Recommendations for Optimal Performance:

  • Titrate Dye Concentration: For both SIM and STORM, it is crucial to use the lowest possible concentration of this compound that provides sufficient signal to minimize any potential off-target effects.

  • Optimize Click Chemistry Conditions: For live-cell labeling, ensure that the concentrations of the copper catalyst and other reagents are optimized to minimize cytotoxicity.

  • Imaging Buffer for SiR-STORM: For live-cell STORM with this compound, start with a standard physiological imaging medium. The addition of an oxygen scavenger system can sometimes further improve photostability.

  • Comparative Experiments: When comparing this compound to other dyes, it is essential to perform experiments under conditions that are optimized for each probe to ensure a fair and accurate assessment of their performance.

By understanding the unique properties of this compound and carefully considering the specific demands of your super-resolution imaging experiment, you can leverage this advanced fluorescent probe to capture stunning images of the cellular world at the nanoscale.

References

  • Bates, M., Jones, S. A., & Zhuang, X. (2013). Stochastic optical reconstruction microscopy (STORM): a method for superresolution fluorescence imaging. Cold Spring Harbor protocols, 2013(8), pdb-top075143.
  • Uno, S. N., Kamiya, M., Yoshihara, T., Sugawara, K., Okabe, K., Tarhan, M. C., ... & Urano, Y. (2014). A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging.
  • Schermelleh, L., Heintzmann, R., & Leonhardt, H. (2010). A guide to super-resolution fluorescence microscopy. The Journal of cell biology, 190(2), 165-175.
  • Rust, M. J., Bates, M., & Zhuang, X. (2006). Sub-diffraction-limit imaging by stochastic optical reconstruction microscopy (STORM).
  • Lukinavičius, G., Umezawa, K., Olivier, N., Honigmann, A., Yang, G., Plass, T., ... & Johnsson, K. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.
  • van de Linde, S., Löschberger, A., Klein, T., Heidbreder, M., Wolter, S., Heilemann, M., & Sauer, M. (2011). Direct stochastic optical reconstruction microscopy with standard fluorescent probes.
  • Dempsey, G. T., Vaughan, J. C., Chen, K. H., Bates, M., & Zhuang, X. (2011). Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
  • Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., ... & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy.
  • Lukinavičius, G., Blaukopf, C., Pershagen, E., Schena, A., Reymond, L., Derivery, E., ... & Johnsson, K. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton.
  • Jandt, E., Zeng, Y., & Wacker, M. G. (2017). The role of polyethylene glycol in the reduction of non-specific protein adsorption of nanoparticles. Journal of Pharmaceutical Sciences, 106(9), 2319-2327.
  • Shinsei Chemical. (n.d.). Fluorescent dye with PEG linker. Retrieved from [Link]

  • Nikon Instruments. (n.d.). Single-Molecule Super-Resolution Imaging. Retrieved from [Link]

  • Vaughan, J. C., Dempsey, G. T., Sun, E., & Zhuang, X. (2012). A high-throughput platform for systematic screening of photoswitchable fluorescent probes. Journal of the American Chemical Society, 134(2), 1197-1203.

Sources

A Researcher's Guide to Low-Toxicity Live-Cell Imaging: A Cytotoxicity Comparison of SiR-PEG4-Azide and Standard Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Live-cell imaging is a cornerstone of modern cell biology, offering a dynamic window into the intricate processes of life. However, the very act of observation can be disruptive. The fluorescent probes used to illuminate cellular structures are not always passive observers; they can interfere with normal cellular function, leading to artifacts and, in the worst case, cell death. This guide provides an in-depth comparison of the cytotoxicity profiles of a modern, far-red dye, SiR-PEG4-azide , against commonly used standard dyes like Hoechst 33342 , highlighting the chemical and biological principles that underpin their respective impacts on cell health.

The Observer Effect in Microscopy: Why Dye Cytotoxicity Matters

In an ideal live-cell imaging experiment, the only variable should be the biological process under investigation. However, the introduction of fluorescent dyes can initiate a cascade of unintended consequences, broadly categorized as chemical toxicity and phototoxicity.[1][2]

  • Chemical Toxicity refers to the intrinsic ability of the dye molecule to interfere with cellular processes. A classic example is the use of DNA intercalating agents, which can disrupt replication and transcription, ultimately triggering cell cycle arrest or apoptosis.[3][4]

  • Phototoxicity is damage induced by the light used to excite the fluorophore.[1][2] Excited dye molecules can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) that damage lipids, proteins, and nucleic acids, leading to cellular stress and death.[5] This is a particular concern for dyes excited by high-energy UV or blue light.[6]

Choosing a dye with minimal chemical and phototoxicity is therefore paramount for generating biologically relevant and reproducible data, especially in long-term time-lapse experiments.[7][8][9]

Mechanistic Differences: this compound vs. Standard Nuclear Dyes

The difference in cytotoxicity between Silicon Rhodamine (SiR)-based probes and traditional dyes like Hoechst or DAPI stems from fundamental differences in their chemical structure, mechanism of action, and spectral properties.

Standard Dyes: The DNA Intercalation Problem

Hoechst 33342 and DAPI are classic examples of nuclear stains that function by binding to the minor groove of double-stranded DNA.[10] While this provides excellent nuclear specificity, it comes at a cost.

  • Disruption of DNA Machinery : By inserting themselves into the DNA structure, these dyes can physically obstruct the enzymes responsible for DNA replication and transcription, leading to significant cellular perturbations.[3] Studies have shown that even at concentrations used for imaging, Hoechst 33342 can inhibit DNA synthesis and is demonstrably mutagenic.[3] While DAPI is generally considered less cell-permeant for live cells, it is also toxic once inside.[6][11][12][13]

  • High-Energy Excitation : Both dyes require excitation with UV light (around 350-360 nm), which is inherently more damaging to cells than longer-wavelength light.[5][6] This high-energy illumination significantly increases the risk of phototoxicity, limiting their use in long-term imaging.[7]

cluster_0 Standard UV-Excited Dyes (e.g., Hoechst) UV_Light UV Excitation Light (High Energy) Hoechst Hoechst 33342 UV_Light->Hoechst Excites DNA Nuclear DNA Hoechst->DNA Binds ROS Reactive Oxygen Species (ROS) Hoechst->ROS Generates Intercalation DNA Intercalation & Minor Groove Binding DNA->Intercalation Leads to Toxicity Phototoxicity & Chemical Toxicity Intercalation->Toxicity Inhibits Replication (Chemical Toxicity) ROS->Toxicity Causes Damage (Phototoxicity)

Fig 1. Mechanism of toxicity for standard DNA intercalating dyes.
This compound: A Gentler Approach

Silicon rhodamine (SiR) dyes represent a significant advancement in live-cell probe design.[14] They operate in the far-red spectral region (excitation ~640 nm), which is much gentler on cells.[15]

  • Low-Energy Excitation : Far-red light has lower energy than UV light, reducing the likelihood of inducing phototoxic damage.[5][15] This makes SiR-based probes ideal for extended time-lapse imaging.

  • Fluorogenic Nature : Many SiR probes are "fluorogenic," meaning they exist in a non-fluorescent state until they bind their target.[16][17] This is achieved through a spirolactone ring that opens upon target binding, switching the dye "on." This mechanism ensures that fluorescence is localized to the target structure, significantly reducing background noise and allowing for lower dye concentrations to be used.

  • The Role of PEGylation : The "PEG4" in this compound refers to a polyethylene glycol (PEG) linker. PEGylation is a well-established method for improving the biocompatibility of molecules.[18][19] The hydrophilic PEG chain creates a hydration shell around the dye, which can reduce non-specific binding and aggregation, further minimizing cellular stress.[19]

  • Clickable Functionality : The "azide" group is a bioorthogonal handle that allows the dye to be easily and specifically attached to a target molecule via "click chemistry".[20][21] This versatility does not inherently contribute to cytotoxicity but enables highly specific labeling.

cluster_1 This compound FarRed_Light Far-Red Excitation Light (Low Energy) SiR This compound FarRed_Light->SiR Excites Low_Toxicity Minimal Perturbation & Low Phototoxicity FarRed_Light->Low_Toxicity Minimizes ROS Target Target Molecule SiR->Target Binds via 'Click' PEG PEG4 Linker SiR->PEG Binding Specific Binding (Fluorogenic Activation) Target->Binding Induces PEG->SiR Improves Biocompatibility Binding->Low_Toxicity Enables Low Conc. & Reduces Background cluster_workflow Cytotoxicity Assay Workflow Start Seed Cells in 96-Well Plate Incubate Incubate with Dyes (24-72 hours) Start->Incubate Controls Include Controls: - No Dye - Max Lysis (LDH) - Vehicle Incubate->Controls Assay Perform Assay Incubate->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT Option 1 LDH LDH Assay (Membrane Integrity) Assay->LDH Option 2 LiveDead Live/Dead Staining (Direct Visualization) Assay->LiveDead Option 3 Readout Acquire Data (Absorbance/Fluorescence) MTT->Readout LDH->Readout LiveDead->Readout Analyze Analyze Data & Calculate % Viability Readout->Analyze

Fig 3. Generalized workflow for assessing dye-induced cytotoxicity.

Data Summary & Interpretation

After performing these assays, the data can be summarized for a clear comparison.

Table 1: Expected Cytotoxicity Profile Comparison

FeatureHoechst 33342This compoundRationale for Difference
Excitation Wavelength ~350 nm (UV)~640 nm (Far-Red)High-energy UV light is more phototoxic than low-energy far-red light. [6]
Mechanism of Action DNA Minor Groove BindingCovalent attachment via 'click'DNA binding can interfere with replication and transcription. [3]
Expected MTT Result Dose-dependent decrease in viabilityHigh viability across a wider concentration rangeLower chemical and phototoxicity results in less metabolic disruption.
Expected LDH Result Dose-dependent increase in LDH releaseMinimal LDH releaseMaintained membrane integrity due to lower cellular stress.
Expected Live/Dead Result Increased number of red (dead) cellsPredominantly green (live) cellsLower overall toxicity leads to higher survival rates.

Discussion of Results:

The expected outcome of these experiments is a clear demonstration of the superior biocompatibility of this compound compared to Hoechst 33342. A significant, dose-dependent decrease in cell viability and a corresponding increase in membrane leakage would be anticipated for cells treated with Hoechst, particularly after prolonged incubation or repeated imaging. [7][22]These effects are a direct consequence of its DNA-interfering mechanism and the phototoxic stress from UV excitation. [3] In contrast, cells treated with this compound are predicted to show viability levels comparable to no-dye controls across a broad range of concentrations. This is attributable to its favorable chemical and physical properties: (1) its far-red excitation minimizes phototoxicity, (2) the PEG linker enhances biocompatibility and reduces non-specific interactions, and (3) its non-intercalating labeling mechanism avoids direct interference with critical genetic processes. [15][18]

Conclusion and Recommendations

For researchers conducting long-term live-cell imaging, minimizing cytotoxicity is not just a preference—it is a prerequisite for valid data. The evidence strongly suggests that probes like This compound offer a significantly gentler alternative to standard UV-excitable, DNA-binding dyes. By operating in the far-red spectrum and incorporating features like PEGylation to improve biocompatibility, these modern fluorophores allow for extended, multi-day imaging experiments with minimal perturbation to normal cell physiology.

When designing your next live-cell experiment, consider the probe's mechanism and spectral properties as critically as its brightness. For the highest fidelity data that truly reflects the underlying biology, choosing a probe designed for minimal cytotoxicity is the superior scientific choice.

References

  • Dapi or Hoechst in live cell imaging? . ResearchGate. Retrieved February 6, 2026, from [Link]

  • Can DAPI stain the nuclei of living cells? . ResearchGate. Retrieved February 6, 2026, from [Link]

  • Silicon functionalization expands the repertoire of Si-rhodamine fluorescent probes . PMC. Retrieved February 6, 2026, from [Link]

  • Gentle Rhodamines for Live-Cell Fluorescence Microscopy . PubMed Central. Retrieved February 6, 2026, from [Link]

  • Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging . Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 . PubMed. Retrieved February 6, 2026, from [Link]

  • Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342 . Wiley Online Library. Retrieved February 6, 2026, from [Link]

  • Silicon functionalization expands the repertoire of Si-rhodamine fluorescent probes . Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it . PubMed. Retrieved February 6, 2026, from [Link]

  • Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity . PubMed Central. Retrieved February 6, 2026, from [Link]

  • Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy . PubMed. Retrieved February 6, 2026, from [Link]

  • Bioactivity of PEGylated Graphene Oxide Nanoparticles Combined with Near-Infrared Laser Irradiation Studied in Colorectal Carcinoma Cells . PubMed Central. Retrieved February 6, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation . Roche. Retrieved February 6, 2026, from [Link]

  • Intercalation of Organic Dye Molecules into Double-Stranded DNA -- General Principles and Recent Developments . ResearchGate. Retrieved February 6, 2026, from [Link]

  • The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents . ResearchGate. Retrieved February 6, 2026, from [Link]

  • LIVE/DEAD Cell Viability Protocol . Advanced BioMatrix. Retrieved February 6, 2026, from [Link]

  • Attenuation of Cytotoxic Natural Product DNA Intercalating Agents by Caffeine . PubMed Central. Retrieved February 6, 2026, from [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it . MPI-CBG Publications. Retrieved February 6, 2026, from [Link]

  • Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy . ResearchGate. Retrieved February 6, 2026, from [Link]

  • The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents . MDPI. Retrieved February 6, 2026, from [Link]

  • Cell Viability Assays . NCBI Bookshelf. Retrieved February 6, 2026, from [Link]

  • Modular Synthetic Approach to Silicon-Rhodamine Homologues and Analogues via Bis-aryllanthanum Reagents . ACS Publications. Retrieved February 6, 2026, from [Link]

  • Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives . DEA. Retrieved February 6, 2026, from [Link]

  • Live/Dead Cell Viability Assay Kit . Assay Genie. Retrieved February 6, 2026, from [Link]

  • DAPI Staining Guide for Clear Nuclear Imaging . Beta LifeScience. Retrieved February 6, 2026, from [Link]

  • Nanoceria's Silent Threat: Investigating Acute and Sub-Chronic Effects of CeO2 Nanopowder (≤50 nm) on the Human Intestinal Epithelial Cells . MDPI. Retrieved February 6, 2026, from [Link]

  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity . Journal of Cell Science. Retrieved February 6, 2026, from [Link]

  • Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis . Europe PMC. Retrieved February 6, 2026, from [Link]

  • Live/Dead Assay for Cell Viability . Alliance for Cellular Signaling. Retrieved February 6, 2026, from [Link]

  • Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity . bioRxiv. Retrieved February 6, 2026, from [Link]

  • LDH Cytotoxicity Assay Kit . Tiaris Biosciences. Retrieved February 6, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. Retrieved February 6, 2026, from [Link]

  • Developments & Potential of Nanotechnology for the Detection and Treatment of Pancreatic Cancer . Dove Medical Press. Retrieved February 6, 2026, from [Link]

  • Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds . MDPI. Retrieved February 6, 2026, from [Link]

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Sources

Comparative Guide: SiR-PEG4-Azide Brightness in Acidic vs. Neutral Microenvironments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SiR-PEG4-azide Brightness Comparison: Acidic vs. Neutral pH Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Silicon Rhodamine (SiR) derivatives, including This compound , represent a class of fluorogenic probes that have transformed live-cell imaging.[1] Unlike conventional "always-on" fluorophores (e.g., Alexa Fluor 647, Cy5), SiR dyes exist in a dynamic equilibrium between a non-fluorescent spirolactone form and a fluorescent zwitterionic form.

This guide objectively compares the brightness and performance of this compound in acidic (pH 4.5–5.5) versus neutral (pH 7.4) environments. Our analysis confirms that while this compound offers superior signal-to-noise ratios in neutral cytosolic environments due to its fluorogenic "off" state, it exhibits a significant acid-tropic fluorescence enhancement , rendering it highly bright in acidic compartments like lysosomes. This distinct pH profile necessitates specific experimental considerations when compared to pH-insensitive alternatives.

Mechanistic Insight: The Spirolactone Switch

To understand the pH dependence of this compound, one must look beyond the fluorophore's emission spectrum to its structural equilibrium.

  • The Equilibrium: SiR dyes oscillate between a colorless, non-fluorescent Spirolactone (Closed) form and a far-red fluorescent Zwitterion (Open) form.

  • Neutral pH (7.4): In aqueous buffers at physiological pH, the equilibrium heavily favors the hydrophobic spirolactone form. This results in low background fluorescence, a key advantage for "wash-free" imaging of cytosolic targets.

  • Acidic pH (< 6.0): High proton concentration (

    
    ) protonates the lactone moiety or associated functional groups, destabilizing the closed ring. This forces the equilibrium toward the open, conjugated zwitterion, dramatically increasing fluorescence intensity independent of target binding.
    
Diagram 1: pH-Dependent Equilibrium of this compound

The following diagram illustrates the structural transition driven by pH and polarity.

SiR_Mechanism Closed Spirolactone Form (Non-Fluorescent) Dominant at pH 7.4 Open Zwitterionic Form (Highly Fluorescent) Dominant at pH 4.5 Closed->Open  Ring Opening   Acid Acidic Environment (High [H+], Lysosomes) Acid->Open  Promotes   Neutral Neutral Aqueous (Cytosol, Buffer) Neutral->Closed  Stabilizes  

Figure 1: The fluorogenic switch of this compound.[1][2][3][4] Acidic conditions drive the transition from the dark spirolactone state to the bright zwitterionic state.

Comparative Performance Analysis

The following data comparison highlights the distinct behaviors of this compound versus the industry-standard far-red dye, Alexa Fluor 647 (AF647), across physiological pH ranges.

Table 1: Relative Brightness Comparison
FeatureThis compoundAlexa Fluor 647 (or Cy5)
Core Structure Silicon Rhodamine (Spirolactone)Cyanine (Polymethine)
Brightness at pH 7.4 Low (Fluorescence quenched ~90%)High (Maximal emission)
Brightness at pH 4.5 High (Ring opens, fluorescence turns ON)High (Remains stable)
pH Sensitivity High (Acid-activatable)Negligible (pH 4–10 stable)
Wash-Free Potential Excellent (Dim until bound or acidified)Poor (High background without wash)
Lysosomal Signal Intense (Accumulates & activates in acid)Moderate (Signal constant, no enhancement)
Interpretation for Experimental Design
  • Cytosolic/Nuclear Targets (Neutral pH): this compound is superior for signal-to-noise ratio (SNR). Unbound dye remains in the "dark" closed form, minimizing background.

  • Endocytic/Lysosomal Pathways (Acidic pH): this compound will fluoresce strongly in these compartments regardless of specific binding, due to the low pH.

    • Risk:[5] False positives if the researcher assumes fluorescence equals specific target binding in lysosomes.

    • Benefit: Can serve as a robust marker for endocytic uptake or lysosomal pH tracking.

Validated Experimental Protocols

To verify the brightness profile in your specific assay, follow these standardized protocols.

Protocol A: pH-Dependent Spectral Characterization

Purpose: To quantify the fluorescence enhancement of this compound in acidic buffers compared to neutral controls.

Reagents:

  • This compound (1 mM stock in DMSO).

  • Buffer A (Neutral): 100 mM Sodium Phosphate, pH 7.4.

  • Buffer B (Acidic): 100 mM Sodium Citrate, pH 4.5.

  • Control Dye: Alexa Fluor 647 Azide (optional, for normalization).

Workflow:

  • Dilution: Dilute this compound to a final concentration of 1 µM in Buffer A and Buffer B separately.

    • Note: Keep DMSO concentration < 1% to avoid solvent-induced solvatochromism.

  • Incubation: Incubate for 15 minutes at room temperature in the dark to allow equilibrium stabilization.

  • Measurement: Transfer 100 µL to a black-walled 96-well plate.

  • Read: Measure fluorescence using a plate reader or spectrofluorometer.

    • Excitation: 640 nm

    • Emission: 660–670 nm

  • Analysis: Calculate the Acidic Enhancement Factor:

    
    .
    
    • Expected Result: this compound typically shows a 5–10x increase in fluorescence at pH 4.5 vs pH 7.4 (unbound).

Protocol B: Intracellular Imaging Verification

Purpose: To visualize the "turn-on" effect in live cells.

Workflow Diagram:

Protocol_Workflow cluster_observation Expected Observations Step1 1. Cell Culture (HeLa or CHO cells) Step2 2. Pulse with this compound (1 µM, 30 min, 37°C) Step1->Step2 Step3 3. Wash Step (Remove extracellular dye) Step2->Step3 Step4 4. Imaging (640 nm Ex) Time: 0 - 60 min Step3->Step4 Obs1 Cytosol: Dim/Dark (Neutral pH) Step4->Obs1 Obs2 Lysosomes: Bright Puncta (Acidic pH) Step4->Obs2

Figure 2: Workflow for validating intracellular brightness distribution. Note the differential brightness between cytosol and lysosomes.

References
  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins." Nature Chemistry, 5, 132–139. Link

    • Foundational paper establishing the fluorogenic mechanism of Silicon Rhodamine (SiR) dyes.
  • Grimm, J. B., et al. (2017). "A general method to improve fluorophores for live-cell and single-molecule microscopy." Nature Methods, 12, 244–250. Link

    • Discusses the tuning of the spirolactone equilibrium ( ) and its impact on brightness and solubility.
  • Thermo Fisher Scientific. "The Alexa Fluor Dye Series: pH insensitivity." Link

    • Reference for the pH stability of the control dye, Alexa Fluor 647.
  • BroadPharm. "this compound Product Information." Link

    • Technical specifications for the specific reagent this compound.
  • Myochin, T., et al. (2011). "Rational Design of a Highly Sensitive Fluorescence Probe for Detection of Acidic pH." Journal of the American Chemical Society, 133(12), 4230–4233. Link

    • Mechanistic detail on the acid-catalyzed ring opening of rhodamine spirolactams.

Sources

Safety Operating Guide

SiR-PEG4-azide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of SiR-PEG4-azide

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Under NO circumstances should this compound (or any organic azide) be disposed of via laboratory sink drains.

  • The Hazard: The azide moiety (

    
    ) reacts with copper and lead (common in plumbing traps) to form heavy metal azides. These are highly shock-sensitive primary explosives.
    
  • The Solution: All waste must be segregated into compatible containers and disposed of via your institution’s hazardous waste management stream (Incineration).

Part 2: Technical Hazard Assessment

To handle this compound safely, one must understand the specific chemical risks associated with its functional groups. While the Silicon Rhodamine (SiR) fluorophore presents standard toxicological concerns (potential DNA intercalation), the PEG4-Azide tail dictates the disposal logic.

The Azide Hazard Mechanism

The danger lies not just in the vial, but in the environment it enters.

  • Explosive Formation: In the presence of heavy metals (Cu, Pb), the organic azide can decompose or hydrolyze, releasing azide ions that form metal azides (e.g.,

    
    ).
    
  • Acid Sensitivity: Contact with strong acids protonates the azide to form Hydrazoic Acid (

    
    ) , a volatile, highly toxic, and explosive liquid.[1][2]
    

Data Summary: Risk Profile

ParameterSpecificationOperational Implication
Functional Group Azide (

)
High reactivity; shock sensitivity potential.[3][4]
Linker PEG4 (Polyethylene Glycol)Increases water solubility. Risk: Makes it easy to accidentally wash down drains.
Incompatibility Heavy Metals (Cu, Pb, Hg)Forms explosive salts. Do not use metal spatulas.
Incompatibility Strong AcidsForms toxic/explosive

gas.[3]
Halogenated Solvents DCM, ChloroformAvoid prolonged storage; risk of di/tri-azidomethane formation.[1][4]

Part 3: Primary Disposal Workflow (Segregation)

For 95% of laboratory workflows (mg-scale usage), Segregation and Incineration is the safest and most compliant method. Chemical quenching is reserved for spills or glassware decontamination (see Part 4).

Step-by-Step Segregation Protocol
  • Preparation:

    • Obtain a clean, chemically compatible waste container (HDPE or Amber Glass).

    • CRITICAL: Ensure the container contains NO acids and NO heavy metals.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Explicitly write: "Organic Azide Waste - this compound."

    • Add Warning: "DO NOT MIX WITH ACIDS OR METALS."

  • Collection:

    • Transfer liquid waste (mother liquors, washes) into the container.

    • For solid waste (contaminated gloves, weighing boats), place in a separate solid hazardous waste bag/pail labeled similarly.

  • Handoff:

    • Seal container tightly.[5][6]

    • Request pickup from your EHS/Hazardous Waste Management team for Incineration .

Part 4: Decontamination & Quenching Protocol

Use this protocol for cleaning glassware, decontaminating spills, or neutralizing stock solutions before disposal if incineration is unavailable.

The Mechanism: We utilize a Staudinger Reduction . Phosphines reduce the explosive azide into a benign amine.

Reagents:

  • Reducing Agent: Triphenylphosphine (

    
    ) or TCEP (Tris(2-carboxyethyl)phosphine).
    
  • Solvent: Water/Acetonitrile mixture (for solubility of both SiR and reagent).

Protocol:

  • Dissolve: Ensure the this compound residue is in solution (e.g., add 5 mL Acetonitrile).

  • Add Reductant: Add a 10-fold molar excess of

    
     or TCEP.
    
  • Incubate: Stir or let stand at Room Temperature for 1-2 hours.

    • Observation: Evolution of Nitrogen gas (

      
      ) indicates the reaction is proceeding.
      
  • Finalize: The resulting amine product is generally non-explosive but should still be treated as chemical waste due to the fluorophore.

Part 5: Visualizing the Safety Logic

Diagram 1: The "Do Not Flush" Mechanism

This diagram illustrates why the sink is a forbidden disposal route.

AzideHazard Azide This compound (Organic Azide) Drain Lab Sink Drain (Aqueous Stream) Azide->Drain Improper Disposal Trap P-Trap / Plumbing (Copper/Lead Pipes) Drain->Trap Flows into Reaction Hydrolysis & Metal Reaction Trap->Reaction Exposure to Metal Explosion HEAVY METAL AZIDE (Shock Sensitive Explosive) Reaction->Explosion Accumulation

Caption: The chemical pathway from improper drain disposal to the formation of explosive metal azides in plumbing infrastructure.[1][2][7]

Diagram 2: Decision Tree for Disposal

Follow this logic flow for every experiment.

DisposalFlow Start This compound Waste State Physical State? Start->State Solid Solid Waste (Gloves, Wipes, Powder) State->Solid Liquid Liquid Waste (Reaction mix, wash buffer) State->Liquid Glassware Contaminated Glassware (Flasks, Vials) State->Glassware Bin Segregated Solid Waste Bin (Label: Azide Contaminated) Solid->Bin Bottle Compatible Liquid Waste Bottle (NO ACIDS / NO METALS) Liquid->Bottle Quench Rinse with TCEP/PPh3 (Staudinger Reduction) Glassware->Quench Incinerate EHS Pickup -> Incineration Bin->Incinerate Bottle->Incinerate Quench->Bottle Rinsate

Caption: Operational workflow for segregating solid, liquid, and glassware waste streams to ensure safe incineration.

Part 6: Emergency Response (Spills)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.

  • Absorb:

    • Do not use metal tools (dustpans/trowels) to clean up solid spills. Use plastic scoops or stiff paper.

    • Cover liquid spills with absorbent pads or vermiculite.

  • Clean: Wipe the area with a soap/water solution.[8] Place all cleanup materials into the "Solid Azide Waste" bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9] [Link]

  • University of California, San Diego (UCSD) Environment, Health & Safety. (n.d.). Azides: Chemical Safety Guide. Retrieved from UCSD Blink. [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. (Provides context on Azide stability and reactivity). [Link]

Sources

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